Product packaging for Ro 14-1761(Cat. No.:CAS No. 82502-19-0)

Ro 14-1761

Cat. No.: B1679442
CAS No.: 82502-19-0
M. Wt: 540.6 g/mol
InChI Key: CQASEDVHBMUKRS-KNOIRBCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 14-1761 is a chemical compound identified as a new third-generation cephalosporin antibiotic with a molecular formula of C17H16N8O7S3 and a molecular weight of approximately 540.54 g/mol . Its molecular structure is noted to be very close to that of Ceftriaxone, a known third-generation cephalosporin, though it required distinct analytical methods for quantification . The primary research application for this compound, as documented in the literature, is for pharmacokinetic studies in cattle. A sensitive and specific high-performance liquid chromatographic (HPLC) procedure was developed for its determination in cow plasma and milk, with a quantitative determination limit of 0.1 µg/mL . This method utilized column-switching ion-pair reversed-phase chromatography with UV detection at 274 nm, incorporating ethylenediaminetetraacetic acid (EDTA) sodium salt into the mobile phase to prevent adsorption and/or degradation of the compound on the analytical column . Researchers can utilize this compound for investigating the distribution and metabolism of advanced cephalosporins in biological systems. FOR RESEARCH USE ONLY (RUO). NOT FOR HUMAN OR VETERINARY USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N8O7S3 B1679442 Ro 14-1761 CAS No. 82502-19-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82502-19-0

Molecular Formula

C17H16N8O7S3

Molecular Weight

540.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H16N8O7S3/c1-24-17(21-11(27)12(28)22-24)35-3-5-2-33-14-8(13(29)25(14)9(5)15(30)31)20-10(26)7(23-32)6-4-34-16(18)19-6/h4,8,14,32H,2-3H2,1H3,(H2,18,19)(H,20,26)(H,22,28)(H,30,31)/b23-7+/t8-,14-/m1/s1

InChI Key

CQASEDVHBMUKRS-KNOIRBCASA-N

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/O)/C4=CSC(=N4)N)SC2)C(=O)O

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(2-(2-amino-4-thiazolyl)acetamido)-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Ro 14-1761
Ro-14-1761

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Purification and Analysis of Ro 14-1761

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the established methods for the purification and quantification of Ro 14-1761, a third-generation cephalosporin, from biological fluids. The content is tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a cephalosporin antibiotic whose molecular structure is closely related to ceftriaxone. However, standard high-performance liquid chromatographic (HPLC) methods available for ceftriaxone are not suitable for this compound due to issues with adsorption and degradation during the chromatographic process.[1][2] A sensitive and specific HPLC procedure employing a column-switching technique has been developed for its determination in cow plasma and milk.[1]

Purification and Sample Preparation

The purification of this compound from biological samples such as plasma and milk is a critical step to ensure accurate quantification. The primary challenge lies in the removal of endogenous proteins that can interfere with the analysis.

Experimental Protocol: Protein Precipitation

A straightforward and effective method for sample preparation involves protein precipitation.

  • Dilution: Dilute the plasma or milk sample with water.

  • Precipitation: Add acetonitrile to the diluted sample to precipitate the proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Injection: The resulting supernatant can be directly injected into the HPLC system.

This method is particularly effective for subsequent analysis using a column-switching HPLC system.[1][3]

Analytical Method: Column-Switching HPLC

A robust method for the analysis of this compound utilizes a column-switching HPLC technique. This approach allows for the on-line enrichment of the analyte and removal of interfering substances from the biological matrix.

Table 1: HPLC System and Operating Conditions

ParameterSpecification
Pre-column 4 cm x 4 mm, Lichrosorb RP-18
Analytical Column Recommended: MaS Hypersil (5 µm), Nucleosil C1S or C8 (5 µm), ODS Hypersil C1S (5 µm).[1] Not suitable: µBondapak, LiChrosorb RP-18 or RP-8, Partisil 5, ODS-3, Ultrasphere IP.[1]
Mobile Phase The composition of the mobile phase and the column temperature need to be optimized to achieve the best chromatographic separation.[1] The addition of ethanol to the mobile phase and operating at elevated temperatures have been shown to improve selectivity.[1]
Detection UV at 274 nm[3]
Internal Standard An internal standard is used for accurate quantification.[4]

Experimental Workflow

The analytical process involves a two-step chromatographic separation, facilitated by a column-switching valve.

  • Enrichment Step: The sample extract is first loaded onto a pre-column (enrichment column). This column traps this compound while allowing more polar, interfering compounds to be washed to waste.

  • Analytical Step: After the enrichment phase, the valve is switched, and the mobile phase of the analytical column backflushes the trapped analyte from the pre-column onto the analytical column for separation and subsequent detection.

Diagram 1: Analytical Workflow for this compound

Ro141761_Workflow cluster_sample_prep Sample Preparation cluster_hplc Column-Switching HPLC Analysis Sample Plasma or Milk Sample Dilution Dilution with Water Sample->Dilution Precipitation Protein Precipitation (Acetonitrile) Dilution->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Injection Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection Enrichment Enrichment on Pre-column (Lichrosorb RP-18) Injection->Enrichment Wash Wash Interferents to Waste Enrichment->Wash Valve_Switch Valve Switching (Backflush) Enrichment->Valve_Switch Separation Separation on Analytical Column Valve_Switch->Separation Detection UV Detection (274 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound analysis from biological samples.

Method Validation and Performance

The described column-switching HPLC method has been demonstrated to be both sensitive and specific for the determination of this compound in bovine plasma and milk.[1] The method overcomes the challenges of adsorption and degradation observed with other chromatographic techniques.

Table 2: Performance Characteristics

ParameterObservation
Specificity The method allows for the separation of this compound from endogenous plasma and milk components.[1]
Sensitivity The assay is sensitive enough for pharmacokinetic studies.
Selectivity Selectivity is influenced by the mobile phase composition, column temperature, and the choice of stationary phase.[1]

Conclusion

While information on the synthesis of this compound remains elusive in the public domain, a robust and validated analytical methodology for its purification and quantification from biological matrices exists. The use of protein precipitation followed by a column-switching HPLC technique provides a reliable means for researchers and clinicians to study the pharmacokinetics of this third-generation cephalosporin. Careful optimization of chromatographic conditions, particularly the analytical column and mobile phase, is crucial for achieving accurate and reproducible results.

References

Ro 14-1761: An In-Depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of the third-generation cephalosporin, Ro 14-1761. Due to the limited publicly available stability data for this compound, this guide leverages data from its close structural analog, ceftriaxone, to infer potential degradation mechanisms. This approach provides a robust framework for understanding the stability profile of this compound.

Chemical Stability Profile

This compound is generally stable when stored as a powder at -20°C or in a solution at -80°C.[1] However, it is susceptible to degradation under various stress conditions, including exposure to strong acids, bases, oxidizing agents, and light.[1] Early analytical studies noted that this compound can adsorb to or degrade on HPLC columns during analysis, a challenge that was mitigated by the addition of EDTA to the mobile phase and by elevating the column temperature to approximately 50°C.[2][3] This suggests a potential for thermal lability or interactions with stationary phases that can be influenced by temperature and chelating agents.

Inferred Degradation Under Stress Conditions

Forced degradation studies on the structurally similar ceftriaxone reveal significant degradation under hydrolytic, oxidative, photolytic, and thermal stress. It is anticipated that this compound will exhibit a similar degradation profile.

Table 1: Summary of Inferred Degradation of this compound Based on Ceftriaxone Data

Stress ConditionObserved Effect on Ceftriaxone (Inference for this compound)Key Degradation PathwaysReference
Acidic Hydrolysis Significant degradation.Opening of the β-lactam ring, cleavage of the C-3 side chain.[4][5]
Basic Hydrolysis Rapid and extensive degradation.Opening of the β-lactam ring, epimerization at C-7, lactonization.[3][4][6]
Neutral Hydrolysis Slower degradation compared to acidic or basic conditions.Cleavage of the C-3 side chain, opening of the β-lactam ring.[2][4]
Oxidation (H₂O₂) Significant degradation.Oxidation of the thioether group in the C-3 side chain.[2][5][6]
Photolysis (UV) Degradation occurs, enhanced by oxygen and H₂O₂.Complex degradation pathways involving reactive oxygen species.[1][2][7]
Thermal Degradation at elevated temperatures.Multiple degradation pathways.[3][8][9]

Potential Degradation Pathways

The degradation of cephalosporins like this compound primarily involves the chemically labile β-lactam ring and modifications to the side chains at the C-3 and C-7 positions. Based on studies of ceftriaxone, the following degradation pathways are proposed for this compound.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β-lactam antibiotics. The rate and products of hydrolysis are highly dependent on the pH of the solution.

  • Acidic and Neutral Conditions: The primary degradation events are the cleavage of the β-lactam ring and the cleavage of the bond at the C-3 position. One of the initial degradation products identified for ceftriaxone is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine, resulting from the breakdown of the C-3 side chain.[4]

  • Basic Conditions: In alkaline solutions, the degradation is more rapid and complex. It involves the opening of the β-lactam ring, and may also include epimerization at the C-7 position and the formation of a lactone.[4]

G Ro_14_1761 This compound Open_Beta_Lactam Open β-Lactam Ring Product Ro_14_1761->Open_Beta_Lactam Acid/Base/Neutral Hydrolysis C3_Cleavage C-3 Side Chain Cleavage Product Ro_14_1761->C3_Cleavage Acid/Neutral Hydrolysis Epimer C-7 Epimer Open_Beta_Lactam->Epimer Base Hydrolysis Lactone Lactone Product Open_Beta_Lactam->Lactone Base Hydrolysis G Ro_14_1761 This compound Sulfoxide_Product Sulfoxide Product Ro_14_1761->Sulfoxide_Product Oxidation (e.g., H₂O₂) G cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, RT/Heat) Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH, RT/Heat) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Photo Photolysis (UV/Vis light) Photo->Analysis Thermal Thermal (e.g., 60-80°C) Thermal->Analysis Ro_14_1761_Sample This compound Solution Ro_14_1761_Sample->Acid Ro_14_1761_Sample->Base Ro_14_1761_Sample->Oxidation Ro_14_1761_Sample->Photo Ro_14_1761_Sample->Thermal Data Characterization of Degradants and Pathway Elucidation Analysis->Data

References

Ro 14-1761: A Comprehensive Technical Guide to a Ceftriaxone Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ro 14-1761, a third-generation cephalosporin antibiotic that is a close structural analogue of the widely used drug, ceftriaxone. This document consolidates available data on its chemical properties, mechanism of action, and antimicrobial activity, presenting a comparative perspective with ceftriaxone. Detailed experimental methodologies for in vitro and in vivo evaluation are provided to facilitate further research and development. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of comparison.

Introduction

This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic belonging to the third generation of this class.[1] Its structural similarity to ceftriaxone, a cornerstone in the treatment of severe bacterial infections, suggests a comparable mechanism of action and antimicrobial spectrum.[2] This guide aims to provide a detailed technical overview of this compound for researchers and professionals in the field of drug development, offering a foundation for further investigation into its potential as a therapeutic agent.

Chemical Structure and Properties

This compound and ceftriaxone share a common 7-aminocephalosporanic acid (7-ACA) nucleus, which is fundamental to the antibacterial activity of all cephalosporins. The key structural difference lies in the side chain at the C-7 position of the dihydrothiazine ring.

Table 1: Chemical Properties of this compound and Ceftriaxone

PropertyThis compoundCeftriaxone
Chemical Name (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido]amino]-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number 82502-19-0[3]73384-59-5
Molecular Formula C₁₇H₁₆N₈O₇S₃[4]C₁₈H₁₈N₈O₇S₃
Molecular Weight 540.55 g/mol [4]554.58 g/mol

Mechanism of Action

Like other β-lactam antibiotics, this compound is expected to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core β-lactam ring is a structural mimic of the D-Ala-D-Ala moiety of the peptidoglycan precursors.

G Ro_14_1761 This compound PBP Penicillin-Binding Proteins (PBPs) Ro_14_1761->PBP Binds to Transpeptidation Transpeptidation Blocked PBP->Transpeptidation Cell_Wall Peptidoglycan Synthesis Disrupted Transpeptidation->Cell_Wall Lysis Bacterial Cell Lysis Cell_Wall->Lysis

This binding inactivates the PBPs, which are essential enzymes for the cross-linking of peptidoglycan chains. The disruption of this process leads to a weakened cell wall, ultimately causing cell lysis and death. The aminothiazole and oxime moieties in the C-7 side chain are known to confer stability against many β-lactamases, the primary mechanism of bacterial resistance to β-lactam antibiotics.

Antimicrobial Spectrum and Activity

This compound is classified as a third-generation cephalosporin, suggesting a broad spectrum of activity against Gram-negative bacteria, including many members of the Enterobacteriaceae family.[3][5] Its activity against Gram-positive organisms and anaerobic bacteria would require specific in vitro testing for a comprehensive profile.

Table 2: Comparative In Vitro Activity of Ceftriaxone (MIC₅₀ and MIC₉₀ in µg/mL)

OrganismCeftriaxone MIC₅₀Ceftriaxone MIC₉₀
Escherichia coli≤0.004 - 0.516
Klebsiella pneumoniae≤0.004 - 0.5-
Haemophilus influenzae≤0.004-
Neisseria spp.≤0.001-
Streptococcus pneumoniae0.252
Staphylococcus aureus2.0-
Streptococcus pyogenes0.015-
Acinetobacter spp.8.0 - 16-
Pseudomonas aeruginosa8.0 - 16-

Note: Data for this compound is not available in the public domain and requires experimental determination. The data for ceftriaxone is compiled from multiple sources and can vary based on the specific strains tested.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediate, 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid, followed by acylation.

G 7_ACA 7-Aminocephalosporanic Acid (7-ACA) Intermediate_1 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid 7_ACA->Intermediate_1 Nucleophilic substitution at C-3' Ro_14_1761 This compound Intermediate_1->Ro_14_1761 Acylation at C-7 Side_Chain 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid derivative Side_Chain->Ro_14_1761 Acylating agent

Protocol for the Synthesis of the 7-ACA Intermediate:

Protocol for the Acylation of the 7-ACA Intermediate:

The final step in the synthesis of this compound is the acylation of the amino group at the C-7 position of the cephalosporin nucleus with an activated form of the 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain.

General Acylation Protocol:

  • The 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid intermediate is dissolved in a suitable solvent system, often a mixture of an organic solvent and water.

  • The pH of the solution is adjusted to the alkaline range to deprotonate the amino group.

  • An activated derivative of the side chain, such as an acyl chloride or a mixed anhydride, is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the product is isolated and purified, typically by precipitation and recrystallization or by chromatographic methods.[8]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution or disk diffusion.

G Start Prepare Bacterial Inoculum Prepare_Plates Prepare Microdilution Plates with Serial Dilutions of this compound and Ceftriaxone Start->Prepare_Plates Inoculate Inoculate Plates with Bacterial Suspension Prepare_Plates->Inoculate Incubate Incubate Plates at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End Lowest concentration with no visible growth Read_MIC->End

Broth Microdilution Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and ceftriaxone in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate the microtiter plates with the bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Studies

The efficacy of this compound in a living system can be evaluated using a murine infection model, such as a thigh infection or pneumonia model.

G Start Induce Infection in Mice Treatment Administer this compound or Ceftriaxone at various doses Start->Treatment Observation Monitor Mice for a defined period (e.g., 24-48 hours) Treatment->Observation Endpoint Determine Bacterial Burden (CFU) in infected tissue Observation->Endpoint Analysis Compare bacterial reduction between treatment groups and control Endpoint->Analysis End Determine Efficacy Analysis->End

Murine Thigh Infection Model Protocol:

  • Immunosuppression (optional): To establish a robust infection, mice may be rendered neutropenic by treatment with cyclophosphamide.

  • Inoculation: Inject a standardized bacterial suspension into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound, ceftriaxone, or a vehicle control via a relevant route (e.g., subcutaneous or intravenous).

  • Endpoint: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue.

  • Bacterial Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the number of CFU per gram of tissue.

  • Data Analysis: Compare the bacterial burden in the treated groups to the control group to determine the in vivo efficacy of the compounds.

Conclusion

This compound represents a close structural analogue of ceftriaxone, a critically important third-generation cephalosporin. Based on its chemical structure, it is predicted to have a similar mechanism of action and a broad spectrum of antibacterial activity. This technical guide provides a framework for the further investigation of this compound, including detailed methodologies for its synthesis and evaluation. The generation of comparative in vitro and in vivo data against a panel of clinically relevant bacterial pathogens is essential to fully elucidate its potential as a novel therapeutic agent. The provided protocols and structured data presentation are intended to facilitate these research endeavors.

References

In Vitro Efficacy of Ro 14-1761 Against Gram-Negative Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-1761 is identified as a third-generation cephalosporin antibiotic.[1] This class of antimicrobial agents is characterized by a broad spectrum of activity, particularly against gram-negative bacteria, and increased resistance to beta-lactamases compared to earlier generations. This technical guide provides an overview of the available information on the in vitro efficacy of this compound and outlines standard methodologies for its evaluation against gram-negative bacterial isolates.

While specific quantitative data for this compound is not widely available in publicly accessible literature, this document establishes a framework for its assessment based on established protocols for cephalosporin susceptibility testing.

Core Concepts in In Vitro Efficacy Testing

The primary metric for quantifying the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This value is crucial for assessing the potential therapeutic efficacy of a drug and for monitoring the emergence of antibiotic resistance.

Data Presentation: A Template for this compound Evaluation

Due to the limited availability of specific MIC data for this compound, the following table is presented as a template for organizing and presenting such data once it is generated through experimental work. This structure allows for a clear and comparative summary of the antibiotic's activity against a panel of clinically relevant gram-negative bacteria.

Gram-Negative BacteriaStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Number of Isolates
Escherichia coli
Klebsiella pneumoniae
Pseudomonas aeruginosa
Enterobacter cloacae
Serratia marcescens
Proteus mirabilis
Acinetobacter baumannii

Table 1: Template for Summarizing In Vitro Susceptibility of Gram-Negative Bacteria to this compound. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro efficacy of this compound against gram-negative bacteria, based on standardized procedures for cephalosporin testing.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a standard laboratory method for determining the MIC of an antimicrobial agent.

a. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.

  • Bacterial Strains: Use well-characterized, quality control strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) and clinical isolates of the desired gram-negative bacteria.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

b. Experimental Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of the microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth) in the well.

Agar Dilution Method

An alternative method for MIC determination, particularly useful for testing a large number of isolates.

a. Preparation of Materials:

  • This compound Stock Solution: As described above.

  • Bacterial Strains: As described above.

  • Growth Medium: Mueller-Hinton Agar (MHA).

  • Petri Dishes: Sterile petri dishes.

b. Experimental Procedure:

  • Preparation of Antibiotic Plates: Prepare a series of MHA plates each containing a specific concentration of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Prepare and standardize the bacterial inoculum as described for the broth microdilution method.

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then plates with increasing concentrations of the antibiotic.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Obtain this compound and Bacterial Strains stock_sol Prepare this compound Stock Solution start->stock_sol bacterial_culture Culture Bacterial Strains (18-24h) start->bacterial_culture serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate stock_sol->serial_dilution mcfarland Prepare 0.5 McFarland Standard Suspension bacterial_culture->mcfarland inoculum_prep Dilute McFarland Suspension to Final Inoculum Density mcfarland->inoculum_prep inoculation Inoculate 96-well plate with Bacterial Suspension serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Read Wells for Visible Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

References

The Core Mechanism of Ro 14-1761: A Technical Guide to its Inhibition of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 14-1761 is a third-generation cephalosporin antibiotic with a mechanism of action centered on the disruption of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of this mechanism, detailing the molecular interactions and cellular consequences of this compound exposure in susceptible bacteria. While specific quantitative data for this compound is not widely available in public literature, this paper outlines the established principles of third-generation cephalosporin activity, which are directly applicable to this compound. Detailed experimental protocols for assessing the antibacterial activity and target engagement of cephalosporins are also provided to guide further research.

Introduction to this compound and Bacterial Cell Wall Synthesis

This compound is a member of the third-generation of cephalosporin antibiotics. These semi-synthetic β-lactam antibiotics are characterized by their broad spectrum of activity, particularly against Gram-negative bacteria. The primary target of all β-lactam antibiotics is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic lysis.

The fundamental component of the bacterial cell wall is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These glycan chains are cross-linked by short peptide bridges, forming a strong, mesh-like sacculus. The final and critical step in peptidoglycan synthesis is the transpeptidation reaction, which is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

Mechanism of Action: Inhibition of Transpeptidation

The antibacterial efficacy of this compound stems from its ability to covalently bind to the active site of bacterial PBPs. This action irreversibly inhibits the transpeptidase activity of these enzymes, thereby blocking the final step of peptidoglycan cross-linking.

The core mechanism can be summarized in the following steps:

  • Structural Mimicry : The β-lactam ring of this compound is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor peptide chains.

  • PBP Binding : This structural similarity allows this compound to access the active site of the PBPs.

  • Acylation : The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.

  • Enzyme Inactivation : This acylation reaction is essentially irreversible and renders the PBP non-functional.

  • Inhibition of Cross-linking : With the PBPs inactivated, the cross-linking of peptidoglycan chains is halted.

  • Cell Wall Degradation and Lysis : The continued activity of bacterial autolysins, enzymes that degrade the cell wall for remodeling, in the absence of new peptidoglycan synthesis, leads to a weakened cell wall, eventual cell lysis, and bacterial death.

G cluster_synthesis Bacterial Peptidoglycan Synthesis cluster_inhibition Inhibition by this compound Peptidoglycan_Precursors Peptidoglycan Precursors (Lipid II) PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Peptidoglycan_Precursors->PBPs Substrate Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Cross_linked_Peptidoglycan Catalyzes Transpeptidation Inactive_PBP_Complex Inactive Acyl-Enzyme Complex PBPs->Inactive_PBP_Complex Forms Covalent Bond Bacterial_Cell_Lysis Bacterial_Cell_Lysis Cross_linked_Peptidoglycan->Bacterial_Cell_Lysis Leads to Ro_14_1761 This compound (β-lactam antibiotic) Ro_14_1761->PBPs Inactive_PBP_Complex->Cross_linked_Peptidoglycan Inhibits Synthesis

Mechanism of this compound Inhibition of Peptidoglycan Synthesis.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data for this compound regarding its Minimum Inhibitory Concentrations (MICs) against a range of bacterial species or its binding affinities (IC50 or Ki values) for specific Penicillin-Binding Proteins (PBPs). The following tables are provided as templates to be populated as such data becomes available through future research.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 25922Data not available
Staphylococcus aureusATCC 29213Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Streptococcus pneumoniaeATCC 49619Data not available
Haemophilus influenzaeATCC 49247Data not available

Table 2: Binding Affinity of this compound for Penicillin-Binding Proteins (PBPs).

Bacterial SpeciesPBPIC50 (µg/mL) or Ki (µM)
Escherichia coliPBP1aData not available
PBP1bData not available
PBP2Data not available
PBP3Data not available
Staphylococcus aureusPBP1Data not available
PBP2Data not available
PBP2aData not available
PBP3Data not available

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity and mechanism of action of cephalosporins like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Sterile 96-well microtiter plates

  • Incubator (35°C ± 2°C)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB across the wells of a microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

G Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Standardize_Inoculum Standardize Bacterial Inoculum Start->Standardize_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Dilutions->Inoculate_Plates Standardize_Inoculum->Inoculate_Plates Incubate Incubate Plates (16-20h at 35°C) Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Experimental Workflow for MIC Determination.

Penicillin-Binding Protein (PBP) Binding Affinity Assay

This assay determines the concentration of an antibiotic required to inhibit the binding of a fluorescently labeled penicillin to the PBPs by 50% (IC50).

Materials:

  • Bacterial membrane preparations containing PBPs

  • This compound

  • Fluorescently labeled penicillin (e.g., Bocillin FL)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE apparatus and reagents

  • Fluorescence imager

Procedure:

  • Incubation with Inhibitor: Incubate aliquots of the bacterial membrane preparation with increasing concentrations of this compound for a defined period (e.g., 10 minutes at 37°C).

  • Labeling with Fluorescent Penicillin: Add a fixed, saturating concentration of fluorescent penicillin to each reaction and incubate for a further period (e.g., 10 minutes at 37°C).

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Visualization: Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Quantification and IC50 Determination: Quantify the fluorescence intensity of each PBP band. The IC50 is the concentration of this compound that results in a 50% reduction in the fluorescence signal compared to the control (no this compound).

G Membrane_Prep Bacterial Membrane Preparation (contains PBPs) Incubate_Ro141761 Incubate with increasing concentrations of this compound Membrane_Prep->Incubate_Ro141761 Label_BocillinFL Add Fluorescent Penicillin (Bocillin FL) and Incubate Incubate_Ro141761->Label_BocillinFL SDS_PAGE Separate Proteins by SDS-PAGE Label_BocillinFL->SDS_PAGE Visualize Visualize Fluorescent Bands SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Determine_IC50 Determine IC50 Quantify->Determine_IC50

Workflow for PBP Binding Affinity Assay.

Conclusion

The Pharmacokinetics of Ceftriaxone (Ro 14-1761) in Cattle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics of ceftriaxone, a third-generation cephalosporin antibiotic identified in some literature as Ro 14-1761, specifically in cattle. Ceftriaxone is characterized by its broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, making it a significant antimicrobial agent in veterinary medicine.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion—is crucial for establishing rational dosage regimens to ensure therapeutic efficacy and safety in bovine species.[1]

Quantitative Pharmacokinetic Data

The disposition of ceftriaxone in cattle has been investigated following both intravenous (IV) and intramuscular (IM) administration. The key pharmacokinetic parameters from various studies are summarized in the tables below for comparative analysis.

Table 1: Pharmacokinetic Parameters of Ceftriaxone in Cattle Following Intravenous (IV) Administration
ParameterValueAnimal ModelDosageCitation
Peak Plasma Concentration (Cmax) 84.0 ± 1.55 µg/mL (at 1 min)Healthy Crossbred Calves10 mg/kg[1][3]
131.67 ± 1.83 µg/mL (at 5 min)Mastitic Crossbred Cows20 mg/kg[4]
Distribution Half-life (t½α) 0.13 ± 0.01 hCrossbred Cow Calves10 mg/kg[5][6]
Elimination Half-life (t½β) 1.58 ± 0.06 hCrossbred Cow Calves10 mg/kg[5][6][7]
4.39 ± 0.63 hHealthy Crossbred Calves10 mg/kg[1][3]
Volume of Distribution (Vd area) 0.44 ± 0.07 L/kgCrossbred Cow Calves10 mg/kg[5][6][7]
1.91 ± 0.19 L/kgHealthy Crossbred Calves10 mg/kg[1][3]
Total Body Clearance (ClB) 3.15 ± 0.41 mL/min/kgCrossbred Cow Calves10 mg/kg[5][6][7]
0.31 ± 0.01 L/kg/hHealthy Crossbred Calves10 mg/kg[1][3]
Area Under the Curve (AUC) 57.35 ± 7.04 µg.h/mLCow Calves10 mg/kg[5]
Urinary Excretion ~41% (within 24 h)Healthy Crossbred Calves10 mg/kg[1][3]
Plasma Protein Binding 38.55% (mean)Healthy Crossbred Calves10 mg/kg[1][3]
Table 2: Pharmacokinetic Parameters of Ceftriaxone in Cattle Following Intramuscular (IM) Administration
ParameterValueAnimal ModelDosageCitation
Peak Plasma Concentration (Cmax) 15.34 ± 2.39 µg/mLCrossbred Cow Calves10 mg/kg[5][6][7]
11.2 ± 0.329 µg/mLHealthy CowsNot Specified[8]
4.68 ± 0.261 µg/mLEndometritic CowsNot Specified[8]
Time to Peak (Tmax) 0.25 hCrossbred Cow Calves10 mg/kg[5][6][7]
0.5 hBuffalo Calves10 mg/kg[9]
30 minHealthy & Endometritic CowsNot Specified[8]
Elimination Half-life (t½β) 5.02 ± 0.51 hCrossbred Cow Calves10 mg/kg[5][6][7]
4.38 ± 0.4 hBuffalo Calves10 mg/kg[9]
1.42 ± 0.13 hHealthy CowsNot Specified[8]
1.69 ± 0.47 hEndometritic CowsNot Specified[8]
Volume of Distribution (Vd area) 1.16 ± 0.15 L/kgCrossbred Cow Calves10 mg/kg[5][6][7]
1.53 ± 0.2 L/kgBuffalo Calves10 mg/kg[9]
Bioavailability 47.0 ± 5.0%Crossbred Cow Calves10 mg/kg[5][6]
70.2 ± 2.0%Buffalo Calves10 mg/kg[9]

Experimental Protocols

The data presented were derived from studies employing standardized pharmacokinetic methodologies. Below are detailed summaries of the typical experimental protocols used.

Animal Models and Housing

Studies utilized various bovine models, including healthy crossbred cow calves, healthy and mastitic lactating crossbred cows, and buffalo calves.[4][5][9] The animals were housed under controlled conditions and allowed to acclimatize before the commencement of the experiments.

Drug Administration and Dosage
  • Intravenous (IV) Administration : A single dose of ceftriaxone, typically 10 mg/kg or 20 mg/kg, was administered into the jugular vein.[1][4][5]

  • Intramuscular (IM) Administration : A single 10 mg/kg dose was administered intramuscularly.[5][9]

  • Crossover Design : In studies comparing IV and IM routes, a crossover design was often implemented with a washout period of two to three weeks between treatments to avoid carry-over effects.[5][9]

Sample Collection
  • Blood : Blood samples (approximately 5 mL) were collected via a catheter placed in the contralateral jugular vein to avoid contamination with the administered drug.[5][9] Samples were collected in heparinized tubes at predetermined time points, such as before dosing (0 minutes) and at 2, 5, 10, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, and 36 hours post-administration.[4][5][9]

  • Milk : In studies involving lactating cows, milk samples were collected at similar time intervals to assess drug excretion.[4]

  • Urine : For excretion studies, urine was collected over a 24-hour period following drug administration.[1][3]

Analytical Methodology

The concentration of ceftriaxone and its metabolites in plasma and milk was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4][5][6] It has been noted that specific HPLC procedures were developed for this compound, as some existing methods for ceftriaxone were found to be inadequate in terms of sensitivity or due to adsorption and degradation of the compound during the process.[10][11]

Visualizations

Experimental Workflow for Bovine Pharmacokinetic Studies

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of ceftriaxone in cattle.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_modeling Data Interpretation Animal_Selection Animal Selection (e.g., Healthy Calves) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Drug_Admin Drug Administration (IV or IM Injection) Acclimatization->Drug_Admin Sample_Collection Timed Blood Sample Collection Drug_Admin->Sample_Collection Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation HPLC_Analysis HPLC-UV Analysis Plasma_Separation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Compartmental Analysis) HPLC_Analysis->PK_Modeling Data_Interpretation Parameter Calculation (t½, Cmax, AUC, etc.) PK_Modeling->Data_Interpretation

Caption: Workflow for a typical pharmacokinetic study in cattle.

Core Pharmacokinetic Processes (ADME)

This diagram illustrates the logical relationship between the four main pharmacokinetic processes: Absorption, Distribution, Metabolism, and Excretion.

ADME_Pathway cluster_input Drug Input cluster_body Systemic Circulation & Distribution cluster_output Elimination Admin Drug Administration (IM/IV) Absorption Absorption (from IM site) Admin->Absorption IM Route Plasma Systemic Circulation (Drug in Plasma) Admin->Plasma IV Route Absorption->Plasma Distribution Distribution (to Tissues) Plasma->Distribution Metabolism Metabolism (e.g., Liver) Plasma->Metabolism Excretion Excretion (Urine, Feces) Plasma->Excretion Direct Renal Excretion Metabolism->Excretion

Caption: The logical flow of ADME processes for ceftriaxone.

References

Methodological & Application

High-Performance Liquid Chromatography Method for the Analysis of Ro 14-1761

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a detailed methodology for the quantitative analysis of Ro 14-1761, a third-generation cephalosporin, in biological matrices using High-Performance Liquid Chromatography (HPLC). The described method is sensitive and specific, making it suitable for pharmacokinetic studies and routine drug monitoring in research and drug development settings.

Introduction

This compound is a potent third-generation cephalosporin antibiotic. Accurate determination of its concentration in biological fluids such as plasma and milk is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note details a robust HPLC method employing column switching and UV detection for the reliable quantification of this compound.

Principle of the Method

The method involves initial protein precipitation from the biological sample, followed by a concentration step for low-level samples. The analyte is then separated from endogenous components using a column-switching HPLC system with an ion-pair reversed-phase analytical column. Detection and quantification are achieved by monitoring the UV absorbance at 274 nm.

Experimental Protocols

Sample Preparation

For Plasma and Milk Samples:

  • Dilute 1 mL of plasma or milk with 1 mL of deionized water.

  • Add 4 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

For Low Concentrations (≤ 10 µg/mL):

  • To the collected supernatant, add 5 mL of methylene chloride.

  • Vortex for 30 seconds to extract the acetonitrile.

  • Centrifuge at 1000 x g for 5 minutes.

  • Aspirate and discard the upper organic layer.

  • Use the lower aqueous layer for HPLC analysis.

HPLC Conditions

A column-switching HPLC system is employed for the analysis. The system consists of a pre-column for sample clean-up and an analytical column for separation.

Table 1: HPLC System and Operating Conditions

ParameterCondition
HPLC System Column-switching setup
Pre-column 4 cm x 4 mm, RP-18 Lichrosorb
Analytical Column M&S Hypersil (5 µm)
Mobile Phase Acetonitrile-water (1:1) containing tetraoctylammonium bromide, methylamine, and 1.2 mM EDTA sodium salt, pH 8. Addition of 10 mL of ethanol can improve selectivity.
Flow Rate 1.0 mL/min
Column Temperature Approximately 50°C[1][2]
Detection UV at 274 nm[1][3]
Injection Volume 100 µL

Data Presentation

The performance of this HPLC method has been validated for its sensitivity, accuracy, and precision.

Table 2: Method Validation Parameters

ParameterValue
Limit of Quantification (LOQ) 0.1 µg/mL in plasma and milk[1]
Concentration Range 0.1 - 100 µg/mL[1]
Recovery > 85%[1]
Accuracy (CV) 1% at 0.1 µg/mL[1]
Overall Accuracy and Precision 1 - 10% in the 0.1-100 µg/mL range[1]

Signaling Pathway: Mechanism of Action of this compound

This compound, as a third-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan, a major component of the cell wall.

G cluster_bacterium Bacterial Cell cluster_drug Drug Action Peptidoglycan_Precursors Peptidoglycan Precursors (in cytoplasm) Lipid_II Lipid II Carrier Peptidoglycan_Precursors->Lipid_II Transport across membrane Transglycosylation Transglycosylation Lipid_II->Transglycosylation Peptidoglycan_Chains Linear Peptidoglycan Chains Transglycosylation->Peptidoglycan_Chains Cross_linking Transpeptidation (Cross-linking) Peptidoglycan_Chains->Cross_linking PBP Penicillin-Binding Proteins (PBPs) PBP->Cross_linking Catalyzes Cell_Wall Stable Cell Wall Cross_linking->Cell_Wall Lysis Cell Lysis (Bacterial Death) Cross_linking->Lysis Inhibition leads to Ro_14_1761 This compound Ro_14_1761->PBP Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for the determination of this compound.

G Sample Plasma or Milk Sample Dilution Dilute with Water Sample->Dilution Precipitation Protein Precipitation (Acetonitrile) Dilution->Precipitation Centrifugation1 Centrifuge Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Low_Conc Low Concentration? Supernatant->Low_Conc Concentration Concentration Step (Methylene Chloride Extraction) for low concentrations HPLC HPLC Analysis Concentration->HPLC Quantification Data Acquisition and Quantification HPLC->Quantification Result Report Concentration Quantification->Result Low_Conc->Concentration Yes Low_Conc->HPLC No

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for HPLC Analysis of Ro 14-1761 in Bovine Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of Ro 14-1761, a third-generation cephalosporin, in bovine plasma using high-performance liquid chromatography (HPLC) with UV detection. The described method is sensitive, specific, and suitable for pharmacokinetic studies and residue analysis in cattle.

Introduction

This compound is a cephalosporin antimicrobial with a broad spectrum of activity.[1] Accurate quantification in biological matrices like bovine plasma is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. The following protocol is based on a validated column-switching HPLC method, which allows for direct analysis of plasma samples after a simple protein precipitation step, minimizing sample handling and potential for error.[1][2]

Experimental Workflow

The overall experimental process from sample collection to data analysis is depicted below.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Bovine Plasma Collection Dilution Dilution with Water SampleCollection->Dilution Precipitation Protein Precipitation (Acetonitrile) Dilution->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Direct Injection of Supernatant Supernatant->Injection ColumnSwitching Column Switching System Injection->ColumnSwitching Enrichment Enrichment on Pre-column ColumnSwitching->Enrichment Step 1 Separation Analytical Column Separation Enrichment->Separation Step 2 Detection UV Detection at 274 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Results Report Concentration (µg/mL) Quantification->Results

Caption: Workflow from bovine plasma sample preparation to HPLC analysis and final quantification of this compound.

Detailed Experimental Protocol

This protocol is adapted from the method described by Jordan and Ludwig (1986).[1]

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Tetraoctylammonium bromide

  • Ethanol (HPLC grade)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Water (HPLC grade)

  • Bovine plasma (drug-free for standards and quality controls)

Instrumentation
  • HPLC system with a column-switching device

  • UV-Vis detector

  • Pre-column: Reversed-phase (e.g., LiChrosorb C18, 4 x 4 mm ID)

  • Analytical column: Reversed-phase (e.g., MOS Hypersil C8, 5 µm, 125 x 4 mm ID)

  • Data acquisition and processing software

Sample Preparation
  • Dilution: Dilute the bovine plasma sample with an equal volume of water.

  • Protein Precipitation: Add acetonitrile to the diluted plasma sample.[1][2]

  • Vortexing: Mix the sample thoroughly using a vortex mixer.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the clear supernatant for injection into the HPLC system.

HPLC Conditions

The chromatographic conditions are summarized in the table below.

ParameterSpecification
Mobile Phase 300 ml Acetonitrile, 1 g tetraoctylammonium bromide, 10 ml ethanol, and 12 ml 0.1 M EDTA (pH 8.0), made up to 1 liter with water.[3]
Flow Rate 1.5 ml/min[3]
Column Temperature 50°C[1][3]
Detection UV at 274 nm[3]
Injection Volume 20-40 µl[3]
Internal Standard An appropriate internal standard should be selected if required for the study. The original method did not specify one for this particular application.
Calibration and Quantification

Prepare calibration standards by spiking known concentrations of this compound into drug-free bovine plasma. Process these standards using the same sample preparation procedure as the unknown samples. Generate a calibration curve by plotting the peak area of this compound against its concentration. The concentration of this compound in the test samples can then be determined from this curve.

Quantitative Data Summary

The performance of this HPLC method is summarized in the following tables.

Table 1: Method Performance Characteristics
ParameterValue
Limit of Quantification (LOQ) 0.1 µg/ml in plasma and milk[1]
Concentration Range 0.1 - 100 µg/ml[1]
Accuracy at LOQ 1%[1]
Precision (CV) at LOQ 10%[1]
Overall Accuracy & Precision 1 - 10% in the concentration range[1]
Drug Recovery > 85%[1]
Table 2: Chromatographic Parameters
ParameterValue
Detection Wavelength 274 nm[3]
Column Temperature 50°C[1][3]
Flow Rate 1.5 ml/min[3]

Signaling Pathways

As this application note focuses on the analytical quantification of a drug in plasma, there are no biological signaling pathways directly involved in the experimental procedure itself. The mechanism of action of cephalosporins involves the inhibition of bacterial cell wall synthesis, but this is outside the scope of the analytical method described.

Logical Relationships in the Analytical Method

The logic of the column-switching HPLC method is to first capture and concentrate the analyte of interest from a relatively "dirty" sample matrix on a pre-column, while allowing interfering substances to be washed away. The analyte is then eluted from the pre-column onto the analytical column for separation and quantification.

Column-Switching Logic cluster_phase1 Phase 1: Loading and Cleanup cluster_phase2 Phase 2: Elution and Separation Injection Sample Injection PreColumn Pre-column (Analyte Trapping) Injection->PreColumn Waste1 Interfering Substances to Waste PreColumn->Waste1 Wash Valve Switching Valve PreColumn->Valve Analyte on Column AnalyticalColumn Analytical Column Detector UV Detector AnalyticalColumn->Detector Waste2 Mobile Phase to Waste Detector->Waste2 Valve->AnalyticalColumn Elution to Analytical Column

Caption: Logical flow of the column-switching HPLC technique for analyte enrichment and separation.

References

Application Notes and Protocols for the Analysis of Ro 14-1761 in Milk

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ro 14-1761 is a third-generation cephalosporin antibiotic. The monitoring of its residues in milk is crucial to ensure food safety and prevent the development of antibiotic resistance. This document provides a detailed protocol for the sample preparation and analysis of this compound in bovine milk, primarily based on a validated high-performance liquid chromatography (HPLC) method. Additionally, alternative sample preparation techniques commonly employed for veterinary drug residue analysis in milk are discussed.

Primary Method: Protein Precipitation followed by HPLC-UV

This method, adapted from a published study, is a sensitive and specific procedure for the determination of this compound in cow's milk.[1] It involves protein precipitation, an optional concentration step for low-level samples, and quantification by column-switching HPLC with UV detection.[1]

Quantitative Data Summary

ParameterValueReference
AnalyteThis compound[1]
MatrixBovine Milk[1]
Sample PreparationProtein Precipitation & Liquid-Liquid Extraction[1]
Analytical MethodColumn Switching HPLC-UV[1]
Wavelength274 nm[1]
Recovery> 85%[1]
Limit of Quantification (LOQ)0.1 µg/mL[1]
Accuracy (CV%)1-10% in the 0.1-100 µg/mL range[1]

Experimental Protocol

1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Methylene chloride (HPLC grade)

  • Water (deionized or HPLC grade)

  • This compound reference standard

  • Centrifuge tubes (e.g., 15 mL polypropylene)

  • Vortex mixer

  • Centrifuge

  • HPLC system with column switching capabilities and UV detector

2. Sample Preparation

  • For concentrations > 10 µg/mL:

    • Pipette 1 mL of milk into a centrifuge tube.

    • Add 1 mL of water and vortex.

    • Add 2 mL of acetonitrile to precipitate the proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at approximately 2000 x g for 10 minutes.

    • Carefully collect the supernatant for HPLC analysis.

  • For concentrations ≤ 10 µg/mL (with concentration step):

    • Follow steps 1-5 from the procedure above.

    • Transfer the supernatant to a new tube.

    • Add 5 mL of methylene chloride to the supernatant.

    • Vortex for 1 minute to extract the acetonitrile.

    • Centrifuge to separate the layers.

    • The upper aqueous layer, now concentrated, is collected for HPLC analysis.[1]

3. HPLC-UV Analysis

  • Chromatographic Conditions:

    • Detection: UV at 274 nm[1]

    • Mobile Phase: Requires the addition of ethylenediaminetetraacetic sodium salt (EDTA) at approximately 1.2 mM to prevent adsorption and/or degradation of this compound on the analytical column.[1]

    • Column: Reversed-phase column. The selectivity can be enhanced by heating the column to approximately 50°C.[1]

    • Technique: Column switching is utilized to protect the analytical column from endogenous milk components.[1]

Experimental Workflow

Sample Preparation Workflow for this compound in Milk sample Milk Sample (1 mL) dilution Dilute with Water (1 mL) sample->dilution precipitation Add Acetonitrile (2 mL) Protein Precipitation dilution->precipitation vortex1 Vortex precipitation->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant concentration_check Concentration ≤ 10 µg/mL? supernatant->concentration_check hplc_high HPLC-UV Analysis (>10 µg/mL) concentration_check->hplc_high No extraction Add Methylene Chloride (5 mL) Extract Acetonitrile concentration_check->extraction Yes vortex2 Vortex extraction->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 aqueous_layer Collect Aqueous Layer centrifuge2->aqueous_layer hplc_low HPLC-UV Analysis (≤10 µg/mL) aqueous_layer->hplc_low

Caption: Workflow for this compound sample preparation from milk.

Alternative Sample Preparation Methods

While the protein precipitation method is validated for this compound, other techniques are widely used for the analysis of veterinary drug residues in milk and could be adapted. These methods are particularly useful for multi-residue analysis.

1. Solid-Phase Extraction (SPE)

SPE is a common cleanup technique that can reduce matrix effects and improve sensitivity.[2] Polymeric sorbents are often suitable for extracting a wide range of veterinary drugs from milk.[3]

  • General SPE Protocol Outline:

    • Sample Pre-treatment: Milk is often deproteinized, for example, by adding an acidic solution like EDTA-Na2 + acetic acid, followed by centrifugation.[3]

    • Cartridge Conditioning: The SPE cartridge (e.g., polymeric) is conditioned with methanol and then water.[3]

    • Loading: The supernatant from the pre-treated sample is loaded onto the cartridge.[3]

    • Washing: The cartridge is washed with water and a low percentage of organic solvent (e.g., 10% methanol) to remove interferences.[3]

    • Elution: The analyte of interest is eluted with a suitable organic solvent, such as acetone.[3]

    • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a smaller volume of mobile phase compatible with the analytical instrument.[3]

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps. It is widely used for multi-residue analysis of veterinary drugs in various food matrices, including milk.[2][4]

  • General QuEChERS Protocol Outline:

    • Extraction: A milk sample is homogenized and extracted with a solvent, typically acetonitrile.[2]

    • Salting Out: Salts, such as magnesium sulfate, are added to induce phase separation and remove water.[2]

    • Dispersive SPE (d-SPE) Cleanup: The supernatant is transferred to a tube containing a sorbent (e.g., C18 or PSA) to remove interfering matrix components like lipids and fatty acids.[4]

    • Centrifugation: The sample is centrifuged to pellet the sorbent.

    • Analysis: The final extract is ready for analysis, often by LC-MS/MS.

Logical Relationship of Sample Preparation Techniques

Sample Preparation Logic cluster_methods Methods cluster_quechers start Milk Sample pretreatment Pre-treatment (e.g., Deproteinization) start->pretreatment extraction Extraction pretreatment->extraction cleanup Clean-up extraction->cleanup pp Protein Precipitation (e.g., Acetonitrile) extraction->pp l_l_e Liquid-Liquid Extraction extraction->l_l_e quechers QuEChERS extraction->quechers analysis Final Analysis (e.g., HPLC, LC-MS/MS) cleanup->analysis spe Solid-Phase Extraction (SPE) cleanup->spe cleanup->quechers

Caption: Overview of common sample preparation stages and methods.

The presented protein precipitation method followed by HPLC-UV analysis is a robust and validated approach for the specific determination of this compound in milk. For broader screening of multiple veterinary drug residues, including cephalosporins, more generic methods like SPE and QuEChERS offer effective alternatives that can be coupled with highly sensitive detection techniques like LC-MS/MS. The choice of method will depend on the specific analytical requirements, such as the target analyte(s), required sensitivity, and available instrumentation.

References

Application Notes and Protocols for the Preparation of Ro 14-1761 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-1761 is a third-generation cephalosporin antibiotic. Accurate and precise preparation of analytical standards is fundamental for the reliable quantification of this compound in research, development, and quality control settings. These application notes provide a detailed protocol for the preparation, handling, and quality control of this compound analytical standards.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
Chemical Formula C₁₇H₁₆N₈O₇S₃
Molecular Weight 540.55 g/mol [1]
Appearance Solid[2]
Storage (Powder) 2 years at -20°C[1][2]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1][2]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[2]

Experimental Protocols

Preparation of a 1 mg/mL Stock Standard Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound, which can be used for preparing working standards for various analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound analytical standard powder

  • Dimethyl sulfoxide (DMSO), HPLC grade or equivalent

  • Deionized or distilled water, HPLC grade or equivalent

  • Class A volumetric flasks (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibration: Allow the sealed container of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of this compound powder into a clean weighing boat using an analytical balance.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Dissolution: Add a small volume of DMSO (e.g., 5-7 mL) to the volumetric flask.

  • Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30-60 seconds to aid dissolution. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 10 mL mark with DMSO.

  • Homogenization: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, amber glass vial and store at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]

Preparation of Working Standard Solutions for HPLC

This protocol outlines the dilution of the stock solution to prepare working standards for HPLC analysis. For aqueous-based mobile phases, the final diluent should be compatible. It has been noted that this compound can be dissolved in doubly-distilled water for injection.

Materials:

  • 1 mg/mL this compound stock solution in DMSO

  • Deionized or distilled water, HPLC grade

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Pipettes

Procedure:

  • Intermediate Dilution (Optional): Depending on the desired final concentrations, an intermediate dilution may be prepared. For example, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with deionized water to obtain a 100 µg/mL solution.

  • Working Standard Preparation: Prepare a series of working standards by further diluting the stock or intermediate solution with deionized water. For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with deionized water.

  • Consideration for Adsorption: Be aware that this compound in aqueous solutions may adsorb to glass surfaces. The use of silanized glassware or polypropylene tubes can minimize this effect.

  • Fresh Preparation: It is recommended to prepare fresh working standards daily from the stock solution.

Quality Control Check of Standard Solution

A simple quality control check can be performed using UV-Vis spectrophotometry to verify the concentration of the prepared standard solution. This compound shares the same UV spectrum as ceftriaxone.

Procedure:

  • Dilution: Dilute the stock or a working standard solution to a concentration within the linear range of the spectrophotometer (e.g., 10-20 µg/mL) using a suitable solvent (e.g., deionized water).

  • UV-Vis Analysis: Scan the diluted solution using a UV-Vis spectrophotometer from 200 to 400 nm.

  • Absorbance Maximum: Determine the wavelength of maximum absorbance (λmax). For ceftriaxone, and therefore likely for this compound, a λmax is expected around 272 nm.

  • Concentration Verification (Optional): If a reference extinction coefficient is available, the concentration can be verified using the Beer-Lambert law (A = εbc).

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Standard Preparation cluster_qc Quality Control weigh Weigh 10 mg this compound dissolve Dissolve in DMSO weigh->dissolve volume Dilute to 10 mL dissolve->volume store_stock Store at -80°C volume->store_stock uv_vis UV-Vis Spectrophotometry volume->uv_vis dilute Dilute Stock with Water store_stock->dilute hplc Use for HPLC Analysis dilute->hplc verify Verify λmax and Concentration uv_vis->verify

Caption: Experimental workflow for this compound standard preparation.

References

Determining the Minimum Inhibitory Concentration of Ro 14-1761: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-1761 is a third-generation cephalosporin antibiotic with potent antibacterial activity.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. The molecular structure of this compound is closely related to ceftriaxone.[2] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in vitro.[3] This document provides detailed application notes and standardized protocols for determining the MIC of this compound against a panel of clinically relevant bacteria, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Representative MIC Values

While specific MIC data for this compound is not publicly available, the following table provides representative MIC values for other third-generation cephalosporins against common Gram-positive and Gram-negative bacteria. This data serves as a reference for the expected activity of a compound in this class.

Antimicrobial AgentBacteriumMIC50 (µg/mL)MIC90 (µg/mL)
Ceftriaxone Escherichia coli≤0.004 - 0.5-
Staphylococcus aureus (methicillin-susceptible)2.0-
Pseudomonas aeruginosa8.0 - 16-
Cefotaxime Escherichia coli-≤0.125
Staphylococcus aureus (methicillin-susceptible)--
Pseudomonas aeruginosa--
Ceftazidime Escherichia coli-0.25
Staphylococcus aureus (methicillin-susceptible)--
Pseudomonas aeruginosa416

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources.[4]

Experimental Protocols

The following protocols are based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Selection: Based on the solubility of this compound, choose an appropriate solvent for dissolution (e.g., sterile distilled water, DMSO). If a solvent other than water is used, its final concentration in the assay should not exceed 1% and a solvent control should be included.

  • Stock Solution Preparation: Dissolve the weighed this compound in the chosen solvent to achieve a high-concentration stock solution (e.g., 1000 µg/mL).

  • Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in aliquots at -20°C or below until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution MIC Assay
  • Preparation of Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize by autoclaving.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution (a dilution of the stock solution) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. This can be aided by using a microplate reader.

Mandatory Visualizations

G cluster_workflow MIC Determination Workflow prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC Value incubate->read_mic

Caption: Experimental workflow for determining the MIC of this compound.

G cluster_pathway Cephalosporin Mechanism of Action Cephalosporin This compound (Cephalosporin) PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Blocks Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Caption: Signaling pathway of cephalosporin antibacterial action.

References

Application Notes and Protocols for the Residue Analysis of Ro 14-1761 in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are primarily based on a published study for the determination of Ro 14-1761 in bovine milk and plasma.[1] Information regarding the analysis of this compound in other food matrices is limited in publicly available scientific literature. The provided general protocols are based on standard methodologies for veterinary drug residue analysis in food and should be validated for specific food matrices.

Introduction

This compound is a third-generation cephalosporin antibiotic.[1] The monitoring of antibiotic residues in food products of animal origin is crucial to ensure consumer safety and to prevent the development of antibiotic resistance. These application notes provide a detailed protocol for the determination of this compound residues in bovine milk, based on a validated high-performance liquid chromatography (HPLC) method.[1] Additionally, a general framework for the analysis of such residues in other food matrices is presented.

Analytical Method for this compound in Bovine Milk

This section details the specific HPLC method developed for the quantification of this compound in cow's milk.[1]

Principle

The method involves protein precipitation from the milk sample, followed by a concentration step for low-level quantification. The determination is performed using a column-switching HPLC system with UV detection.[1]

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methylene chloride

  • Ethylenediaminetetraacetic sodium salt (EDTA)

  • Water (deionized or equivalent)

  • This compound reference standard

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) with column-switching capability

  • UV detector

  • Analytical column heater

  • Centrifuge

Experimental Protocol

A detailed workflow for the analysis of this compound in milk is provided below.

G cluster_concentration Optional Step sample Milk Sample dilution Dilute with Water sample->dilution precipitation Precipitate Protein with Acetonitrile dilution->precipitation centrifugation Centrifuge precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Concentrate with Methylene Chloride (for ≤10 µg/ml) supernatant->concentration hplc Column-Switching HPLC Analysis supernatant->hplc Direct Injection concentration->hplc detection UV Detection (274 nm) hplc->detection

Workflow for this compound analysis in milk.

Step-by-Step Procedure:

  • Sample Preparation: Dilute the milk sample with water.[1]

  • Protein Precipitation: Add acetonitrile to the diluted sample to precipitate the proteins.[1]

  • Centrifugation: Centrifuge the sample to separate the precipitated proteins.[1]

  • Supernatant Collection: Collect the clear supernatant.[1]

  • Concentration (for low concentrations ≤ 10 µg/ml): Extract the acetonitrile from the supernatant using methylene chloride to concentrate the analyte.[1]

  • HPLC Analysis: Inject the supernatant (or the concentrated extract) into the column-switching HPLC system.[1]

  • Chromatographic Conditions:

    • Mobile Phase: Ion-pair reversed-phase chromatography with the addition of 1.2 mM ethylenediaminetetraacetic sodium salt to prevent adsorption and/or degradation.[1]

    • Column Temperature: Approximately 50°C to enhance selectivity.[1]

    • Detection: UV at 274 nm.[1]

Quantitative Data

The performance of the described method for the analysis of this compound in bovine milk and plasma is summarized in the table below.[1]

ParameterValue
Limit of Quantification (LOQ)0.1 µg/ml
Concentration Range0.1 - 100 µg/ml
Recovery> 85%
Accuracy1% (at 0.1 µg/ml)
Precision (CV%)10% (at 0.1 µg/ml), 1-10% overall

General Protocol for Residue Analysis in Other Food Products

While a specific method for this compound in other food matrices was not found, the following general protocol outlines the key steps for developing and validating a method for the analysis of veterinary drug residues in various food products.

Principle

The analysis of drug residues in complex food matrices typically involves sample homogenization, extraction of the analyte, clean-up of the extract to remove interfering substances, and subsequent chromatographic separation and detection.

Experimental Workflow

The logical relationship for developing a residue analysis method is depicted below.

G cluster_prep Sample Preparation cluster_cleanup Extract Clean-up cluster_analysis Analysis homogenization Sample Homogenization extraction Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe l_l_extraction Liquid-Liquid Extraction extraction->l_l_extraction chromatography LC or GC Separation spe->chromatography l_l_extraction->chromatography detection MS or UV Detection chromatography->detection

General workflow for residue analysis in food.
Detailed Steps

  • Sample Homogenization: The food sample (e.g., meat, eggs, honey) should be homogenized to ensure a representative analytical portion.

  • Extraction: The target analyte is extracted from the homogenized sample using a suitable solvent or a combination of solvents. The choice of solvent will depend on the polarity of this compound and the nature of the food matrix.

  • Clean-up: The crude extract is subjected to a clean-up procedure to remove co-extracted matrix components that may interfere with the analysis. Common techniques include:

    • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples.

    • Liquid-Liquid Extraction (LLE): This can be used to partition the analyte of interest from interfering substances.

  • Chromatographic Analysis:

    • Liquid Chromatography (LC): LC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of cephalosporins due to its high sensitivity and selectivity. HPLC with UV detection can also be used, but may be less sensitive and more prone to interferences.

    • Gas Chromatography (GC): GC is generally not suitable for the direct analysis of cephalosporins due to their low volatility and thermal instability. Derivatization may be required.

  • Method Validation: Any newly developed or adapted method must be validated according to international guidelines (e.g., VICH, FDA). Key validation parameters include:

    • Specificity/Selectivity

    • Linearity and Range

    • Accuracy (Recovery)

    • Precision (Repeatability and Reproducibility)

    • Limit of Detection (LOD)

    • Limit of Quantification (LOQ)

    • Robustness

Regulatory Limits

Based on the conducted search, no specific maximum residue limits (MRLs) for this compound in food products have been established by major regulatory bodies such as the FDA or the European Commission.[2][3][4] In the absence of specific limits, regulatory action may be taken at the minimal detectable level of the contaminant.[4]

Conclusion

The provided application notes offer a detailed protocol for the analysis of this compound in bovine milk and a general framework for method development for other food matrices. The HPLC method for milk is well-characterized with good sensitivity, accuracy, and precision.[1] For the analysis of this compound in other food products, a method based on liquid chromatography coupled with mass spectrometry is recommended, and it should be fully validated for the specific matrix of interest. Researchers and drug development professionals should be aware of the limited publicly available data on this compound residues in food and the absence of established regulatory limits.

References

Application Notes and Protocols for the Determination of Ro 14-1761 using Column Switching HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 14-1761 is a third-generation cephalosporin antibiotic with a molecular structure closely related to ceftriaxone. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and residue analysis studies. This document provides a detailed application note and protocol for the analysis of this compound in bovine plasma and milk using a column switching High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique offers the advantage of direct injection of sample extracts, minimizing sample handling and potential for contamination while enhancing selectivity and sensitivity.[1]

The described method utilizes an ion-pair reversed-phase chromatographic separation. A key aspect of this protocol is the addition of ethylenediaminetetraacetic sodium salt (EDTA) to the mobile phase, which is critical for preventing the adsorption and/or degradation of this compound during the chromatographic process.[1] Furthermore, heating the analytical column enhances the selectivity of the separation.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the column switching HPLC method for the determination of this compound.

ParameterPlasmaMilkReference
Limit of Quantification (LOQ) 0.1 µg/mL0.1 µg/mL[1]
Concentration Range 0.1 - 100 µg/mL0.1 - 100 µg/mL[1]
Recovery > 85%> 85%[1]
Accuracy (as % Coefficient of Variation) 1 - 10%1 - 10%[1]
Precision (as % Coefficient of Variation) 1 - 10%1 - 10%[1]

Experimental Protocols

Sample Preparation

a. For Plasma or Milk Samples (Concentrations > 10 µg/mL):

  • To 1 mL of plasma, add 2 mL of doubly distilled water. For 3 mL of milk, add 6 mL of doubly distilled water.

  • Add 6 mL of acetonitrile to the diluted plasma sample, or 18 mL of acetonitrile to the diluted milk sample.

  • Vortex the mixture thoroughly.

  • Shake the plasma/milk-acetonitrile mixture for 5 minutes using a rotating shaker to ensure complete protein precipitation.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Carefully collect the supernatant for HPLC analysis.

b. For Low Concentration Plasma or Milk Samples (≤ 10 µg/mL):

  • Follow steps 1-5 from the protocol above.

  • To the collected supernatant, add methylene chloride to extract the acetonitrile.

  • Separate the aqueous layer containing the concentrated analyte for HPLC analysis.

HPLC Conditions

The following HPLC conditions are recommended. It is advisable to optimize the parameters for the specific instrumentation used in your laboratory.

ParameterCondition
HPLC System A dual-pump HPLC system with a column switching valve
Trapping Column A short, robust reversed-phase column (e.g., C18, 4.0 x 4.0 mm)
Analytical Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Column Temperature 50 °C[1]
Mobile Phase A (Loading) Aqueous buffer (e.g., phosphate or acetate buffer) with 1.2 mM EDTA sodium salt[1]
Mobile Phase B (Elution) Acetonitrile with an ion-pairing agent and 1.2 mM EDTA sodium salt[1]
Flow Rate (Loading) 1.0 mL/min (typical)
Flow Rate (Elution) 1.0 mL/min (typical)
Detection UV at 274 nm[1]
Injection Volume 100 µL (typical)
Column Switching Protocol
  • Injection and Loading: The prepared sample supernatant is injected onto the trapping column using Mobile Phase A. Interfering, more polar compounds are washed to waste.

  • Valve Switching: After a predetermined time sufficient to load this compound onto the trapping column, the switching valve is actuated.

  • Elution and Separation: The analyte is back-flushed from the trapping column onto the analytical column by Mobile Phase B. The separation of this compound from any remaining interferences is achieved on the analytical column.

  • Detection: The eluted this compound is detected by the UV detector at 274 nm.

  • Re-equilibration: The switching valve is returned to its initial position, and both the trapping and analytical columns are re-equilibrated with their respective mobile phases before the next injection.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Determination cluster_sample_prep Sample Preparation cluster_hplc Column Switching HPLC Analysis Sample Plasma or Milk Sample Dilution Dilute with Water Sample->Dilution Precipitation Add Acetonitrile for Protein Precipitation Dilution->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Concentrate with Methylene Chloride (for low concentrations) Supernatant->Concentration Injection Inject Supernatant Supernatant->Injection Concentration->Injection Loading Load onto Trapping Column (Interferences to waste) Injection->Loading Switching Valve Switch Loading->Switching Elution Back-flush onto Analytical Column for Separation Switching->Elution Detection UV Detection at 274 nm Elution->Detection Data Data Acquisition and Analysis Detection->Data

Caption: Workflow for this compound Analysis.

References

Application Notes and Protocols for HPLC Analysis of Ro 14-1761

Author: BenchChem Technical Support Team. Date: November 2025

Topic: UV Detection Wavelength for Ro 14-1761 in High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a third-generation cephalosporin antibiotic.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used analytical technique for this purpose. The selection of an appropriate UV detection wavelength is critical for achieving optimal sensitivity and selectivity. This document provides detailed application notes and protocols for the HPLC analysis of this compound, with a focus on determining the optimal UV detection wavelength.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for sample preparation and chromatographic method development.

PropertyValueReference
Chemical FormulaC17H16N8O7S3[1]
Molecular Weight540.55 g/mol [1]
AppearanceSolid[2]
Storage Conditions2 years at -20°C (Powder)[1]
StabilityStable under recommended storage conditions.[2][2]
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agents.[2][2]

UV Absorption Characteristics and Recommended Detection Wavelength

The UV spectrum of this compound is identical to that of ceftriaxone.[3] The UV absorption spectrum of this compound exhibits significant absorbance in the UV region, making UV detection a suitable method for its quantification. Based on published HPLC methods for this compound and related cephalosporins, a UV detection wavelength of 274 nm is recommended for optimal sensitivity and specificity.[4] Other wavelengths, such as 260 nm, have been used for similar compounds and may also be suitable depending on the specific analytical requirements and potential interfering substances in the sample matrix.[5]

HPLC Method Protocol

This section details a validated HPLC method for the analysis of this compound.

Chromatographic Conditions
ParameterCondition
Column Reversed-Phase C18 (e.g., Hypersil ODS, 5 µm)
Mobile Phase Acetonitrile and a suitable buffer (e.g., phosphate buffer). The exact ratio should be optimized for the specific column and system.
Flow Rate Typically 1.0 mL/min
Column Temperature Elevated temperatures (e.g., 50°C) may be required to improve peak shape and reduce adsorption.[6]
Injection Volume 20 µL
UV Detector Wavelength 274 nm [4]
Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., monobasic potassium phosphate, sodium hydroxide)

  • 0.45 µm membrane filters for solvent and sample filtration

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plasma, milk, pharmaceutical formulations). A general procedure for plasma or milk samples may involve protein precipitation followed by centrifugation and filtration.[4]

  • Protein Precipitation: To 1 mL of plasma or milk sample, add an equal volume of a precipitating agent like acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Injection Inject into HPLC System Standard->Injection Sample Prepare Sample (e.g., Protein Precipitation) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 274 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 1. HPLC analysis workflow for this compound.

System Suitability

Before sample analysis, the performance of the HPLC system should be evaluated by injecting a standard solution multiple times. The system suitability parameters to be monitored are summarized below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area < 2%
Relative Standard Deviation (RSD) of Retention Time < 1%

Data Analysis and Quantification

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with a calibration curve generated from the analysis of the working standard solutions.

Data_Analysis_Logic cluster_calibration Calibration cluster_quantification Quantification Standards Analyze Standard Solutions of Known Concentrations PeakAreas Measure Peak Areas Standards->PeakAreas CalibrationCurve Construct Calibration Curve (Peak Area vs. Concentration) PeakAreas->CalibrationCurve Interpolation Interpolate Concentration from Calibration Curve CalibrationCurve->Interpolation SampleAnalysis Analyze Unknown Sample SamplePeakArea Measure Peak Area of this compound SampleAnalysis->SamplePeakArea SamplePeakArea->Interpolation

Figure 2. Logical flow for data analysis and quantification.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the HPLC analysis of this compound using UV detection. A detection wavelength of 274 nm is recommended for sensitive and specific quantification. Adherence to the detailed experimental protocols and system suitability criteria will ensure the generation of accurate and reliable analytical data for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Ro 14-1761 HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for common issues encountered during the HPLC analysis of Ro 14-1761, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal HPLC analysis, the peaks should be symmetrical or Gaussian.[2] Peak tailing is problematic because it can negatively impact the accuracy of peak integration, leading to unreliable quantification.[2] It also reduces the resolution between adjacent peaks and can indicate underlying issues with the analytical method or the HPLC system itself.[2][3]

Q2: We are observing significant peak tailing for this compound. What are the most probable causes?

A: Peak tailing for this compound in reversed-phase HPLC is most likely due to one or more of the following factors:

  • Secondary Silanol Interactions: The free oxime group in this compound can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[4] These interactions are a common cause of peak tailing for compounds with basic functional groups.[1][5]

  • Adsorption and/or Degradation: this compound has been observed to adsorb to or degrade on the analytical column during the chromatographic process.[6] This can lead to poor peak shape and reduced recovery.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[4]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can cause peak distortion, including tailing.[7]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak fronting or tailing.[3]

Troubleshooting Guides

Below are detailed troubleshooting guides for addressing peak tailing in your this compound HPLC analysis.

Guide 1: Addressing Silanol Interactions and Adsorption

This guide focuses on mitigating the interactions between this compound and the stationary phase.

Experimental Protocol:

  • Mobile Phase Modification:

    • Add a metal chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a concentration of approximately 1.2 mM.[6] This can prevent the adsorption and/or degradation of this compound on the analytical column.[6]

    • Consider adding a competing amine, like triethylamine (TEA), to the mobile phase to block the active silanol sites on the column.[3] However, be aware that modern, high-purity silica columns may not require this, and TEA can be difficult to remove from the column.[8]

  • Column Selection:

    • Use a modern, high-purity silica column with end-capping. End-capped columns have fewer accessible silanol groups, which reduces the potential for secondary interactions.[1]

    • Consider using a column with a different stationary phase chemistry, such as a polar-embedded or a polymer-based column, which can be less prone to silanol interactions.

  • Elevated Column Temperature:

    • Increase the column temperature to approximately 50°C.[6] This can improve the kinetics of mass transfer and reduce the strength of interactions with the stationary phase, leading to sharper peaks. The optimal temperature may need to be adjusted depending on the specific column used.

Troubleshooting Workflow:

start Peak Tailing Observed step1 Add EDTA (1.2 mM) to Mobile Phase start->step1 end Peak Shape Improved step1->end Improvement no_improvement Peak Tailing Persists step1->no_improvement No Improvement step2 Increase Column Temperature (e.g., 50°C) step2->end no_improvement2 no_improvement2 step2->no_improvement2 No Improvement step3 Use End-Capped or Alternative Column step3->end no_improvement3 no_improvement3 step3->no_improvement3 No Improvement step4 Consider Adding Competing Amine (e.g., TEA) step4->end no_improvement->step2 no_improvement2->step3 no_improvement3->step4

Workflow for mitigating silanol interactions and adsorption.
Guide 2: Optimizing Mobile Phase pH and Sample Conditions

This guide addresses issues related to the mobile phase composition and sample preparation.

Experimental Protocol:

  • pH Adjustment:

  • Sample Solvent:

    • Dissolve and inject your this compound standard and samples in the initial mobile phase composition.[9] Using a stronger solvent can cause peak distortion.[3]

  • Sample Concentration and Injection Volume:

    • If column overload is suspected, dilute your sample and inject a smaller amount.[7] A good starting point is to keep the injection volume to less than 5% of the column volume.[2]

Quantitative Data Summary:

ParameterRecommendationRationale
Mobile Phase pH Buffered, at least 2 pH units from analyte pKaEnsures consistent ionization state of this compound.[4]
Sample Solvent Same as initial mobile phaseAvoids peak distortion due to solvent mismatch.[3][9]
Injection Volume < 5% of column volumePrevents peak broadening and tailing due to overload.[2]
Sample Mass Reduce if tailing worsens with concentrationTo avoid mass overload of the column.[7]

Troubleshooting Logic:

start Peak Tailing Issue check_solvent Is sample solvent stronger than mobile phase? start->check_solvent dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes check_overload Is peak tailing concentration-dependent? check_solvent->check_overload No dissolve_in_mp->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_ph Is mobile phase pH buffered and appropriate? check_overload->check_ph No dilute_sample->check_ph adjust_ph Adjust and buffer mobile phase pH check_ph->adjust_ph No end Symmetrical Peak check_ph->end Yes adjust_ph->end

Decision tree for optimizing sample and mobile phase conditions.
Guide 3: System and Column Health

This guide covers general HPLC system and column maintenance to prevent peak tailing.

Experimental Protocol:

  • Column Flushing:

    • If the column is suspected to be contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[2]

  • Check for Voids and Blockages:

    • A sudden appearance of peak tailing, especially for early eluting peaks, might indicate a void in the column packing.[3] In this case, the column usually needs to be replaced.[3]

    • Increased backpressure along with peak tailing can suggest a blocked frit or column contamination.[7]

  • Minimize Extra-Column Volume:

    • Ensure all tubing connections between the injector, column, and detector are properly made with no gaps.[5] Use tubing with a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume.[4]

System Health Checklist:

CheckpointSymptom of a ProblemRecommended Action
Column Performance Gradual increase in peak tailing over timeFlush with a strong solvent or replace the column.[2]
System Backpressure Sudden increase accompanied by peak tailingCheck for blockages in the guard column or column frit.[7]
Fittings and Tubing Tailing on all peaks, especially early onesCheck all connections for leaks or dead volume. Use narrow ID tubing.[4][5]
Guard Column If used, sudden peak shape issuesReplace the guard column.[7]

References

Technical Support Center: Chromatography of Ro 14-1761

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak asymmetry of Ro 14-1761 during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak asymmetry in chromatography and why is it a concern for this compound?

A1: Peak asymmetry refers to the deviation of a chromatographic peak from the ideal Gaussian shape. It is typically observed as either "fronting" (a gradual slope on the leading edge) or "tailing" (a gradual slope on the trailing edge). For this compound, a cephalosporin antibiotic, significant peak asymmetry can compromise the accuracy and precision of quantification, lead to poor resolution from other components, and indicate potential issues with the analytical method, such as analyte degradation or undesirable secondary interactions.[1]

Q2: What are the common causes of peak tailing?

A2: Peak tailing is the more common form of asymmetry and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as the interaction of basic analytes with acidic silanol groups on silica-based columns.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Degradation: Voids in the column packing or contamination of the stationary phase can create alternative interaction sites.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

  • Extra-column Dead Volume: Excessive volume in tubing and connections can lead to band broadening and tailing.

Q3: What typically causes peak fronting?

A3: Peak fronting is less common than tailing and is often associated with:

  • Column Overload: Particularly when the sample concentration is very high.

  • Poor Sample Solubility: If the analyte is not fully dissolved in the mobile phase at the point of injection.

  • Column Collapse: A physical change in the packed bed of the column.

Q4: Can the mobile phase pH affect the peak shape of this compound?

A4: Yes, mobile phase pH is a critical parameter. For ionizable compounds like this compound, the pH of the mobile phase dictates the degree of ionization of both the analyte and any residual silanol groups on the stationary phase. Operating at a pH that suppresses the ionization of silanol groups (typically pH < 4) or ensures the analyte is in a single ionic state can significantly improve peak shape. For some cephalosporins, a pH range of 4.0 to 6.0 has been shown to provide good resolution and low tailing factors.[3]

Q5: How does temperature influence peak asymmetry?

A5: Temperature can have a significant impact on peak shape. Increasing the column temperature generally reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks.[4] For this compound, operating at an elevated temperature (e.g., around 50°C) has been shown to enhance chromatographic selectivity and improve peak shape.[5] However, it's crucial to ensure that the temperature is not so high as to cause degradation of the analyte.

Troubleshooting Guide for this compound Peak Asymmetry

This guide provides a systematic approach to diagnosing and resolving peak asymmetry issues encountered during the analysis of this compound.

Problem: Significant Peak Tailing or Fronting Observed for the this compound Peak

Below is a troubleshooting workflow to identify and resolve the cause of poor peak shape.

Troubleshooting_Peak_Asymmetry cluster_solutions Troubleshooting Steps for Tailing cluster_mp Mobile Phase Adjustments cluster_col Column Evaluation cluster_sys System Checks cluster_pro Protocol Review start Start: Poor Peak Shape for this compound check_overload Is the peak fronting and wide at the base? start->check_overload reduce_concentration Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes check_tailing Is the peak tailing? check_overload->check_tailing No end End: Symmetrical Peak Achieved reduce_concentration->end mobile_phase_adj Adjust Mobile Phase check_tailing->mobile_phase_adj Yes protocol_review Review Sample Preparation and Protocol check_tailing->protocol_review No/Other Issues column_check Evaluate Column Condition mp1 Add ion-pairing agent (e.g., tetraoctylammonium bromide). mobile_phase_adj->mp1 system_check Check HPLC System col1 Use a highly end-capped column. column_check->col1 sys1 Minimize extra-column volume. system_check->sys1 pro1 Ensure sample solvent is compatible with mobile phase. protocol_review->pro1 mp2 Incorporate a chelating agent (e.g., EDTA). mp1->mp2 mp3 Adjust pH (e.g., to pH 8 with methylamine). mp2->mp3 mp4 Increase buffer concentration. mp3->mp4 mp4->column_check col2 Switch to a different stationary phase (e.g., µBondapak C18, Hypersil ODS). col1->col2 col3 Increase column temperature (e.g., to 50°C). col2->col3 col4 Check for column contamination or voids. col3->col4 col4->system_check sys2 Check for leaks. sys1->sys2 sys2->protocol_review pro2 Investigate potential for on-column degradation. pro1->pro2 pro2->end Chemical_Interactions cluster_analyte This compound (Analyte) cluster_stationary_phase Stationary Phase cluster_mobile_phase Mobile Phase Additives Ro141761 This compound (Ionizable) Silanol Residual Silanol Groups (-Si-OH) Ro141761->Silanol Adsorption (Tailing) Metal Metal Impurities (e.g., Fe, Al) Ro141761->Metal Adsorption (Tailing) IonPair Tetraoctylammonium Bromide (Ion-Pairing Agent) IonPair->Ro141761 Forms Neutral Complex Chelator EDTA (Chelating Agent) Chelator->Metal Binds Metal Ions

References

Ro 14-1761 degradation during chromatographic analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Ro 14-1761. The information provided is designed to help identify and resolve issues related to the degradation of this third-generation cephalosporin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation during chromatographic analysis?

A1: this compound is a third-generation cephalosporin antibiotic. Like many β-lactam antibiotics, its chemical structure contains a strained β-lactam ring that is susceptible to hydrolysis under various conditions, including acidic, basic, and even neutral pH. This inherent chemical instability can lead to on-column degradation during HPLC analysis, resulting in inaccurate quantification and the appearance of degradation products.

Q2: What are the common signs of this compound degradation in my chromatogram?

A2: Common indicators of on-column degradation include:

  • Loss of the main analyte peak area: The concentration of this compound appears lower than expected.

  • Appearance of extra peaks: Degradation products may elute as new peaks in the chromatogram.

  • Peak tailing or fronting: The peak shape of this compound may be distorted.

  • Baseline noise or drift: Indicating a continuous degradation process on the column.

  • Irreproducible retention times and peak areas: Lack of consistency between injections.

Q3: I've heard that increasing the column temperature can help with the analysis of this compound. Is this correct?

A3: Yes, for this compound, heating the analytical column to approximately 50°C has been shown to enhance the selectivity of the chromatographic separation.[1] However, it is important to note that for some other cephalosporins, elevated temperatures can promote degradation. Therefore, temperature optimization should be performed carefully.

Q4: Are there any specific mobile phase additives that can prevent the degradation of this compound?

A4: The addition of ethylenediaminetetraacetic sodium salt (EDTA) to the mobile phase at a concentration of around 1.2 mM has been reported to be effective in preventing the adsorption and/or degradation of this compound on the analytical column.[1] EDTA acts as a chelating agent, which can help to mask active sites on the stationary phase that may catalyze degradation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of this compound.

Issue 1: Reduced Peak Area and Appearance of Unknown Peaks

This is a classic sign of on-column degradation. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow:

Troubleshooting_Workflow_Degradation start Start: Reduced Peak Area/ Unknown Peaks Observed check_mp Verify Mobile Phase (pH, Composition, Freshness) start->check_mp add_edta Add EDTA to Mobile Phase (e.g., 1.2 mM) check_mp->add_edta If pH and composition are correct optimize_temp Optimize Column Temperature (Start at 50°C, then vary) add_edta->optimize_temp resolution Problem Resolved add_edta->resolution If degradation is resolved check_column Evaluate Column Condition (Age, Performance) optimize_temp->check_column If degradation persists optimize_temp->resolution If degradation is resolved try_new_column Test a New Column of the Same Type or a Different Chemistry check_column->try_new_column If column is old or failing try_new_column->resolution

Caption: Troubleshooting workflow for this compound degradation.

Detailed Steps:

  • Mobile Phase Verification:

    • pH: The stability of cephalosporins is highly pH-dependent. Ensure the pH of your mobile phase is within a stable range for this compound (typically slightly acidic to neutral).

    • Composition: Double-check the concentration and ratio of all mobile phase components.

    • Freshness: Always use freshly prepared mobile phase, as the pH of buffered solutions can change over time.

  • Mobile Phase Modification:

    • Add EDTA: As a first-line solution, supplement your mobile phase with ethylenediaminetetraacetic sodium salt (EDTA) at a concentration of approximately 1.2 mM to mitigate adsorption and degradation.[1]

  • Column Temperature Optimization:

    • Increase Temperature: Set the column temperature to 50°C. This has been shown to improve selectivity for this compound.[1]

    • Systematic Evaluation: If 50°C does not resolve the issue, systematically evaluate a range of temperatures (e.g., 30°C to 60°C) to find the optimal balance between peak shape and stability.

  • Column Evaluation:

    • Column Age and Performance: A decline in column performance due to age or contamination can lead to active sites that promote degradation. Review the column's history and performance metrics.

    • Alternative Columns: If the problem persists, consider trying a new column with the same chemistry or a different stationary phase that may be less prone to interacting with cephalosporins.

Issue 2: Peak Tailing

Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, which can also be a precursor to on-column degradation.

Troubleshooting Logic:

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed check_ph Adjust Mobile Phase pH start->check_ph add_modifier Add Mobile Phase Modifier (e.g., EDTA) check_ph->add_modifier If tailing persists resolution Problem Resolved check_ph->resolution If tailing is resolved lower_sample_conc Reduce Sample Concentration add_modifier->lower_sample_conc add_modifier->resolution If tailing is resolved check_column_health Check Column for Voids or Contamination lower_sample_conc->check_column_health If tailing persists lower_sample_conc->resolution If tailing is resolved check_column_health->resolution

Caption: Logic for troubleshooting peak tailing of this compound.

Detailed Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of this compound and minimize secondary interactions with residual silanols on the silica-based column.

  • Use of Mobile Phase Modifiers: The addition of EDTA, as mentioned previously, can help reduce peak tailing by blocking active sites on the stationary phase.[1]

  • Sample Concentration: Injecting a lower concentration of the sample can sometimes reduce peak tailing caused by mass overload.

  • Column Health: Inspect the column for any signs of voids or contamination at the inlet, which can cause poor peak shape. If necessary, flush the column or replace it.

Experimental Protocols

HPLC Method for this compound in Biological Matrices

This method has been successfully used for the determination of this compound in plasma and milk.[1]

ParameterCondition
Column Ion-pair reversed-phase
Mobile Phase Acetonitrile and water with 1.2 mM ethylenediaminotetraacetic sodium salt
Detection UV at 274 nm
Column Temperature 50°C
Sample Preparation Protein precipitation with acetonitrile
Quantification Column switching HPLC

Potential Degradation Pathway

The primary degradation pathway for cephalosporins like this compound in aqueous solutions involves the hydrolysis of the β-lactam ring. The exact degradation products will depend on the specific conditions (pH, temperature, presence of other reactive species).

Degradation_Pathway Ro141761 This compound (Intact Molecule) Hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) Ro141761->Hydrolysis DegradationProducts Degradation Products (Open β-lactam ring, etc.) Hydrolysis->DegradationProducts

Caption: Simplified degradation pathway of this compound.

This technical support guide is intended to provide a starting point for troubleshooting issues related to the chromatographic analysis of this compound. Due to the inherent instability of this compound, careful optimization of analytical methods is crucial for obtaining accurate and reproducible results.

References

Preventing adsorption of Ro 14-1761 on analytical columns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 14-1761. The focus is on preventing the adsorption of this compound on analytical columns during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to adsorption on analytical columns?

A1: this compound is a third-generation cephalosporin antibiotic. Its molecular structure is very similar to that of ceftriaxone.[1][2] The presence of a free oxime group in its structure is thought to be responsible for its tendency to interact with metal cations that may be present on the surface of the stationary phase and in the metallic components of the HPLC system, leading to adsorption and/or degradation during analysis.[3]

Q2: What are the common signs of this compound adsorption during HPLC analysis?

A2: Common indicators of on-column adsorption include poor peak shape (e.g., tailing or broadening), reduced peak area, variable retention times, and in severe cases, complete loss of the analyte signal.[4][5] You might observe distorted or split peaks when using standard reversed-phase methods.[3]

Q3: Are there specialized analytical columns designed to minimize the adsorption of compounds like this compound?

A3: Yes, several manufacturers offer columns with modified surfaces to reduce analyte-metal interactions. These columns often feature a hybrid organic-inorganic surface chemistry that shields the analyte from the metal surfaces of the column hardware.[6][7] Using such columns can significantly improve recovery, peak shape, and reproducibility for metal-sensitive compounds.

Q4: Can mobile phase additives help in preventing the adsorption of this compound?

A4: Absolutely. The addition of a metal chelator, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase is a highly effective strategy to prevent the adsorption of this compound.[1][2][4] EDTA complexes with metal ions present in the system, preventing them from interacting with the analyte.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the adsorption of this compound during HPLC analysis.

Problem: Poor Peak Shape (Tailing, Broadening) or Complete Signal Loss

Initial Assessment Workflow

start Start: Poor Peak Shape or Signal Loss for this compound check_method Is a validated method for this compound being used? start->check_method implement_validated_method Implement Validated Method (see Experimental Protocol) check_method->implement_validated_method No troubleshoot_existing Troubleshoot Existing Method check_method->troubleshoot_existing Yes end Problem Resolved implement_validated_method->end check_edta Is a chelating agent (e.g., EDTA) in the mobile phase? troubleshoot_existing->check_edta add_edta Add EDTA to the mobile phase (e.g., 1.2 mM) check_edta->add_edta No check_temp Is the column temperature elevated (e.g., ~50°C)? check_edta->check_temp Yes add_edta->check_temp increase_temp Increase column temperature to ~50°C check_temp->increase_temp No check_column_type Are you using a column with modified surfaces (e.g., inert hardware)? check_temp->check_column_type Yes increase_temp->check_column_type consider_specialty_column Consider using a specialty column with bio-inert surfaces check_column_type->consider_specialty_column No check_guard_column Is a guard column in use? check_column_type->check_guard_column Yes consider_specialty_column->check_guard_column install_guard_column Install a guard column to protect the analytical column check_guard_column->install_guard_column No check_guard_column->end Yes install_guard_column->end

Caption: Troubleshooting workflow for this compound adsorption.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Solution
Peak Tailing or Splitting Interaction of the free oxime group of this compound with metal ions in the HPLC system or on the column's solid support.Add a chelating agent like ethylenediaminetetraacetic sodium salt (EDTA) to the mobile phase at a concentration of approximately 1.2 mM.[1][2]
Poor Peak Shape and Low Recovery Sub-optimal chromatographic conditions enhancing adsorption.Increase the analytical column temperature to approximately 50°C to improve the selectivity of the separation.[1][2]
Irreproducible Retention Times Contamination build-up on the analytical column from previous injections.Use a guard column with a similar stationary phase to the analytical column to adsorb strongly retained contaminants.[8][9] Regularly replace the guard column.
Persistent Adsorption Issues Active sites on the stainless steel surfaces of the column and HPLC system.Switch to an analytical column with bio-inert hardware or modified surfaces designed to minimize metal-analyte interactions.[5][6]
Gradual Deterioration of Peak Shape Accumulation of strongly adsorbed sample matrix components.Implement a column washing procedure after each analytical batch. This may involve flushing with a strong solvent. Consider back-flushing the column for more effective cleaning.[9][10]

Experimental Protocols

HPLC Method for the Determination of this compound in Biological Matrices

This protocol is based on a validated method for the analysis of this compound in plasma and milk, which actively prevents on-column adsorption.[1]

1. Sample Preparation (Plasma or Milk)

  • Dilute the sample with water.

  • Precipitate proteins by adding acetonitrile.

  • Centrifuge the sample.

  • For low concentrations (≤ 10 µg/mL), concentrate the supernatant by extracting the acetonitrile with methylene chloride.

2. HPLC System and Conditions

  • Technique: Column switching, ion-pair reversed-phase chromatography[1]

  • Mobile Phase: An aqueous buffer containing 1.2 mM ethylenediaminetetraacetic sodium salt (EDTA) with an organic modifier (e.g., acetonitrile).

  • Analytical Column Temperature: 50°C[1][2]

  • Detection: UV at 274 nm[1]

3. Chromatographic Analysis

  • Inject the prepared sample onto the HPLC system.

  • Utilize a column switching setup for online sample cleanup and analysis.

  • Quantify this compound based on the peak area relative to a standard curve.

Experimental Workflow Diagram

sample Plasma or Milk Sample dilution Dilute with Water sample->dilution precipitation Precipitate Proteins with Acetonitrile dilution->precipitation centrifugation Centrifuge precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant concentration Concentrate Supernatant (for low concentrations) supernatant->concentration Optional hplc Inject into HPLC System supernatant->hplc concentration->hplc analysis Column Switching & Ion-Pair RP-HPLC Mobile Phase with EDTA Column Temp: 50°C hplc->analysis detection UV Detection at 274 nm analysis->detection quantification Quantify this compound detection->quantification

Caption: Workflow for this compound analysis with adsorption prevention.

References

Technical Support Center: Optimizing Mobile Phase for Ro 14-1761 Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Ro 14-1761. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting assistance for optimizing the mobile phase in HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are standard reversed-phase HPLC methods for other cephalosporins not suitable for this compound?

A1: Standard reversed-phase HPLC methods often fail for this compound due to its unique chemical properties. The molecule is prone to adsorption onto the stationary phase and can degrade during the chromatographic process. This results in poor peak shape, including tailing or splitting, and in some cases, no retention at all.

Q2: What is the recommended starting point for mobile phase composition for this compound analysis?

A2: A good starting point is a reversed-phase ion-pairing method. A commonly cited mobile phase consists of a mixture of acetonitrile and an aqueous buffer at a pH of approximately 8. The organic modifier, typically acetonitrile, is often mixed in a 1:1 ratio with the aqueous phase. It is also recommended to include an ion-pairing reagent like tetraoctylammonium bromide and a chelating agent such as EDTA.

Q3: What is the role of an ion-pairing reagent in the mobile phase?

A3: An ion-pairing reagent, such as tetraoctylammonium bromide, is added to the mobile phase to interact with the ionized this compound molecules. This interaction forms a neutral ion-pair that has better retention on a reversed-phase column, leading to improved peak shape and resolution.

Q4: Why is EDTA recommended in the mobile phase?

A4: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that can be added to the mobile phase to prevent the adsorption and/or degradation of this compound on the analytical column. It is thought that metal ions present in the HPLC system or on the stationary phase may catalyze these undesirable interactions.

Q5: What is the optimal pH for the mobile phase?

A5: A slightly alkaline pH of around 8 has been shown to provide acceptable peak shape and retention for this compound when used in combination with an ion-pairing reagent. It is crucial to buffer the mobile phase to maintain a stable pH throughout the analysis.

Q6: Which stationary phase is most suitable for this compound separation?

A6: Reversed-phase columns, such as C8 or C18, are typically used. Specifically, Hypersil stationary phases (e.g., MOS Hypersil C8) have been reported to provide good chromatographic results for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound.

Problem Potential Cause Suggested Solution
No Retention or Poor Retention - Inappropriate mobile phase (lack of ion-pairing reagent).- Mobile phase pH is too low.- Introduce an ion-pairing reagent (e.g., tetraoctylammonium bromide) to the mobile phase.- Adjust the mobile phase pH to ~8 using a suitable buffer.
Peak Tailing or Asymmetry - Secondary interactions with the stationary phase (adsorption).- Degradation of the analyte on the column.- Inappropriate mobile phase pH.- Add a chelating agent like EDTA (e.g., 1.2 mM) to the mobile phase to minimize adsorption and degradation.- Ensure the mobile phase is buffered at an optimal pH of ~8.- Consider using a highly end-capped column to reduce silanol interactions.
Peak Splitting - Analyte degradation.- Co-elution with an impurity or degradation product.- Issues with the column (e.g., void).- Incorporate EDTA into the mobile phase to prevent on-column degradation.- Optimize the mobile phase composition (e.g., organic solvent ratio, ion-pair concentration) to improve resolution.- Check the column's performance with a standard compound.
Irreproducible Retention Times - Unstable mobile phase pH.- Fluctuations in column temperature.- Column degradation.- Ensure the mobile phase is adequately buffered.- Use a column oven to maintain a constant temperature (e.g., 50°C) to enhance selectivity and reproducibility.- Use a guard column and ensure proper column flushing and storage.
High Backpressure - Precipitation of buffer or ion-pairing reagent.- Clogged column frit.- Ensure all mobile phase components are fully dissolved.- Filter the mobile phase before use.- Flush the column with an appropriate solvent.

Data Presentation

The following table summarizes mobile phase compositions that have been reported for the analysis of this compound and related compounds.

Analyte Mobile Phase Composition Stationary Phase Temperature Reference
This compound (as internal standard for Ceftriaxone)300 ml Acetonitrile, 1 g tetraoctylammonium bromide, 10 ml ethanol, 12 ml 0.1 M EDTA, pH 8.0, made up to 1 liter with water.Reversed-phase; MOS Hypersil C8, 5 µm, 125 x 4 mm ID50°CAscalone V, Dal Bo L. J Chromatogr. 1983.
This compoundAcetonitrile-water (1:1) containing tetraoctylammonium bromide and methylamine reagent, pH 8.Not specifiedNot specified
Cephalexin (related cephalosporin)0.01 M cetyltrimethylammonium bromide and 0.01 M dipotassium hydrogen phosphate (pH 6.5), acetonitrile, and triethylamine (60:40:0.001, v:v:v).Atlantis dC18, 5 µm, 4.6 x 150 mmNot specified

Experimental Protocols

Methodology for this compound Analysis (Based on cited literature for related compounds):

  • Mobile Phase Preparation:

    • Prepare a buffer solution (e.g., 0.1 M EDTA, adjusted to pH 8.0).

    • Dissolve the ion-pairing reagent (e.g., 1 g tetraoctylammonium bromide) in the mobile phase.

    • Mix the aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio. Add other modifiers like ethanol if required.

    • Filter the final mobile phase through a 0.45 µm filter and degas before use.

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 or C18 column (e.g., MOS Hypersil C8, 5 µm, 125 x 4 mm ID).

    • Mobile Phase: As prepared above.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Maintain at 50°C using a column oven.

    • Detection: UV detector at an appropriate wavelength (e.g., 274 nm).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • For biological samples (e.g., plasma, milk), perform protein precipitation with acetonitrile.

    • Centrifuge the sample and inject the supernatant.

Mandatory Visualization

Below are diagrams illustrating key workflows and concepts for optimizing this compound separation.

Troubleshooting_Workflow start Start: Poor Separation of this compound check_retention Problem with Retention? (No peak or very early elution) start->check_retention check_peak_shape Problem with Peak Shape? (Tailing, Splitting, Broadening) check_retention->check_peak_shape No add_ion_pair Add Ion-Pairing Reagent (e.g., Tetraoctylammonium Bromide) check_retention->add_ion_pair Yes add_edta Add EDTA to Mobile Phase check_peak_shape->add_edta Yes end End: Optimized Separation check_peak_shape->end No adjust_ph Adjust Mobile Phase pH to ~8 add_ion_pair->adjust_ph adjust_ph->check_peak_shape optimize_temp Optimize Column Temperature (e.g., 50°C) add_edta->optimize_temp check_column Check Column Health (Use test mix, flush, or replace) optimize_temp->check_column check_column->end

Caption: Troubleshooting workflow for this compound HPLC separation issues.

Mobile_Phase_Optimization_Logic cluster_analyte This compound Properties cluster_solution Mobile Phase Solution prop1 Prone to Adsorption sol1 Add Chelating Agent (EDTA) prop1->sol1 prop2 Subject to Degradation prop2->sol1 sol2 Control Temperature (~50°C) prop2->sol2 prop3 Ionizable sol3 Use Ion-Pairing Reagent prop3->sol3 sol4 Adjust pH to ~8 prop3->sol4

Caption: Logical relationship between this compound properties and mobile phase optimization strategies.

Technical Support Center: Ro 14-1761 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ro 14-1761 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, this compound powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to two years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

When dissolved in a solvent, it is recommended to store the solution at -80°C.[2] For solutions prepared in Dimethyl Sulfoxide (DMSO), the stability has been determined to be up to six months when stored at -80°C and for two weeks when stored at 4°C.[1]

Q3: Can I subject my this compound solution to multiple freeze-thaw cycles?

While specific data on the freeze-thaw stability of this compound is not available, it is a common concern for many small molecules. Repeated freeze-thaw cycles can lead to degradation. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations.

Q4: Is this compound sensitive to light?

Q5: What solvents are compatible with this compound?

The most commonly cited solvent for this compound is DMSO.[1] For aqueous-based experiments, the stability of this compound can be influenced by the pH and the buffer system used. Cephalosporins, as a class, exhibit varying stability in aqueous solutions, with degradation often catalyzed by acidic or alkaline conditions.

Q6: I am observing variability in my experimental results. Could this be related to the stability of this compound?

Yes, inconsistent results can be an indicator of compound degradation. This compound has been noted to be prone to adsorption and/or degradation during analytical procedures like High-Performance Liquid Chromatography (HPLC). This inherent instability can lead to variability if solutions are not handled and stored properly.

Troubleshooting Guides

Issue 1: Loss of Compound Activity or Inconsistent Potency

Possible Cause: Degradation of this compound in solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that your stock solutions are stored at -80°C as recommended.[2] For short-term storage of DMSO solutions, maintain a temperature of 4°C for no longer than two weeks.[1]

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to avoid the potential for degradation from repeated freezing and thawing.

  • Prepare Fresh Solutions: If you suspect degradation, prepare a fresh solution from the powder stock for your experiments.

  • pH and Buffer Considerations: If working with aqueous buffers, be aware that the stability of cephalosporins can be pH-dependent. Degradation is often accelerated in both acidic and alkaline conditions. It is advisable to prepare aqueous solutions fresh and use them promptly.

Issue 2: Unexpected Peaks or Artifacts in Chromatography (HPLC)

Possible Cause: Degradation of this compound during the analytical process or in the prepared sample.

Troubleshooting Steps:

  • Use a Validated HPLC Method: Specific HPLC methods have been developed to mitigate the on-column degradation of this compound. Ensure your method is suitable for this compound.

  • Control Sample Temperature: Keep your samples in the autosampler at a controlled, cool temperature to minimize degradation while awaiting injection.

  • Check for Adsorption: this compound has been reported to adsorb to surfaces. Consider using silanized glass vials or polypropylene vials to minimize this effect.

  • Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation to reduce the chance of degradation.

Data Presentation: Stability of this compound

Form Storage Condition Solvent Duration of Stability Reference
Powder-20°CN/A2 years[1]
Solution-80°CDMSO6 months[1]
Solution4°CDMSO2 weeks[1]
Solution-80°CGeneralRecommended[2]

Experimental Protocols

General Protocol for Assessing Small Molecule Stability (Adapted for this compound)

This protocol provides a general framework for researchers to assess the stability of this compound under their specific experimental conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in a high-purity solvent (e.g., DMSO) to a desired stock concentration.
  • Vortex briefly to ensure complete dissolution.

2. Aliquoting:

  • Immediately after preparation, aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) vials.
  • Store the aliquots at -80°C.

3. Stability Study Design (Example: Freeze-Thaw Stability):

  • Take a set of aliquots for the study.
  • One aliquot serves as the time-zero (T0) control and is analyzed immediately.
  • Subject the remaining aliquots to a predetermined number of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
  • After 1, 3, and 5 cycles, analyze an aliquot by a stability-indicating analytical method (e.g., HPLC).
  • Compare the peak area of the parent compound and the presence of any new peaks to the T0 control.

4. Stability Study Design (Example: Solution Stability at Different Temperatures):

  • Prepare a working solution of this compound in the desired experimental buffer or medium.
  • Divide the solution into separate, sealed, light-protected containers.
  • Store the containers at different temperatures (e.g., 4°C, room temperature, 37°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a sample from each temperature condition.
  • Analyze the samples immediately by a stability-indicating analytical method.
  • Calculate the percentage of the remaining parent compound relative to the T0 sample.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experimental Use cluster_stability_check Stability Verification prep_stock Prepare Stock Solution (e.g., in DMSO) aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_solution Store Aliquots (-80°C) aliquot->store_solution store_powder Store Powder (-20°C) thaw Thaw Single-Use Aliquot store_solution->thaw prepare_working Prepare Working Solution thaw->prepare_working check_stability Is stability in experimental conditions known? prepare_working->check_stability conduct_study Conduct Stability Study (e.g., time course at temp) check_stability->conduct_study No proceed Proceed with Experiment check_stability->proceed Yes conduct_study->proceed

Caption: Workflow for proper handling and stability assessment of this compound.

References

Overcoming matrix effects in Ro 14-1761 bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the bioanalysis of Ro 14-1761.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, urine).[1][2] For this compound, a third-generation cephalosporin, these effects can lead to ion suppression or enhancement, resulting in poor accuracy, imprecision, and reduced sensitivity in LC-MS/MS assays.[1][2] The primary culprits are often phospholipids, which are abundant in biological matrices and can interfere with the ionization of the target analyte.[3][4]

Q2: What are the most common sources of matrix effects in plasma or serum samples?

A2: The most significant source of matrix effects in plasma and serum is phospholipids from cell membranes.[4][5] Other endogenous substances like salts, proteins, and metabolites, as well as exogenous compounds like anticoagulants, can also contribute to matrix effects.[2][6] These components can compete with this compound for ionization in the mass spectrometer source, leading to unreliable quantitative results.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A3: A qualitative assessment can be performed using the post-column infusion technique.[2][7] This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. For a quantitative assessment, the post-extraction spike method is recommended.[7] This involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution.[2]

Q4: Are there any specific challenges related to the chemical properties of this compound that can exacerbate matrix effects?

A4: Yes, this compound has been reported to be prone to adsorption and/or degradation during the chromatographic process.[8][9] This inherent instability can be compounded by matrix effects, leading to poor peak shape, reduced recovery, and inaccurate quantification. The addition of a chelating agent like EDTA to the mobile phase has been shown to mitigate these issues by preventing interactions with metallic impurities in the chromatographic system.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the bioanalysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Splitting) Adsorption of this compound to active sites in the analytical column or system.Add a chelating agent, such as 1.2 mM EDTA, to the mobile phase to prevent adsorption.[8] Consider increasing the column temperature to approximately 50°C to improve peak symmetry.[8]
Low Analyte Recovery Inefficient extraction from the biological matrix or ion suppression.Optimize the sample preparation method. Consider techniques with superior cleanup capabilities like Solid Phase Extraction (SPE) or specific phospholipid removal technologies (e.g., HybridSPE).[3] Ensure the pH of the extraction solvent is appropriate for the acidic/basic properties of this compound.
High Variability in Results (Poor Precision) Inconsistent matrix effects between different sample lots or inadequate internal standard (IS) tracking.Employ a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute and experience similar matrix effects, providing better normalization.[2] Alternatively, use a structural analog as an IS. Evaluate different lots of the biological matrix during method validation to assess the relative matrix effect.
Ion Suppression Co-elution of phospholipids or other endogenous matrix components with this compound.Implement a more effective sample cleanup procedure to remove interfering phospholipids. Techniques like HybridSPE are specifically designed for this purpose.[3][4] Alternatively, modify the chromatographic conditions to separate this compound from the phospholipid elution region.[5][10]
Instrument Contamination and Carryover Buildup of phospholipids and other matrix components in the LC-MS system.Implement a robust column washing step in the gradient elution program. Regularly clean the mass spectrometer ion source to remove accumulated residue.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Phospholipid Removal using HybridSPE®-Phospholipid
  • Pre-treat the plasma/serum sample by adding an equal volume of 1% formic acid in acetonitrile.

  • Vortex mix for 1 minute.

  • Load the entire pre-treated sample onto the HybridSPE®-Phospholipid plate/cartridge.

  • Apply a vacuum or positive pressure to pull the sample through the sorbent.

  • Collect the filtrate, which is now depleted of phospholipids.

  • Evaporate the filtrate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visual Guides

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (Acetonitrile) Sample->PPT Simple, but phospholipids remain SPE Solid Phase Extraction Sample->SPE Better cleanup PLR Phospholipid Removal (e.g., HybridSPE) Sample->PLR Targeted phospholipid removal LC LC Separation PPT->LC SPE->LC PLR->LC MS MS Detection LC->MS GoodData Accurate & Precise Quantification MS->GoodData Minimal Matrix Effect BadData Inaccurate & Imprecise Quantification MS->BadData Significant Matrix Effect

Caption: Workflow for bioanalysis, highlighting different sample preparation strategies to mitigate matrix effects.

TroubleshootingTree Start Inconsistent or Inaccurate This compound Results CheckPeak Assess Peak Shape Start->CheckPeak PoorPeak Poor (Tailing/Splitting)? CheckPeak->PoorPeak GoodPeak Good PoorPeak->GoodPeak No BadPeak Poor PoorPeak->BadPeak Yes CheckRecovery Evaluate Analyte Recovery GoodPeak->CheckRecovery AddEDTA Add EDTA to Mobile Phase Increase Column Temperature BadPeak->AddEDTA LowRecovery Low Recovery? CheckRecovery->LowRecovery GoodRecovery Acceptable LowRecovery->GoodRecovery No BadRecovery Low LowRecovery->BadRecovery Yes CheckPrecision Assess Precision (CV%) GoodRecovery->CheckPrecision OptimizeCleanup Improve Sample Cleanup (SPE, Phospholipid Removal) BadRecovery->OptimizeCleanup PoorPrecision High CV%? CheckPrecision->PoorPrecision GoodPrecision Acceptable PoorPrecision->GoodPrecision No BadPrecision High PoorPrecision->BadPrecision Yes UseSIL_IS Use Stable Isotope-Labeled IS Evaluate Matrix Lot Variability BadPrecision->UseSIL_IS

Caption: A decision tree for troubleshooting common issues in this compound bioanalysis.

References

Technical Support Center: Ro 14-1761 Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the analytical method validation of Ro 14-1761, a third-generation cephalosporin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed during the HPLC analysis of this compound?

A1: The primary challenges during the HPLC analysis of this compound are related to its physicochemical properties. Researchers have reported issues with adsorption and/or degradation of the compound during the chromatographic process.[1] This can manifest as poor peak shape (tailing or broadening), low recovery, and inconsistent results. Additionally, the high polarity of this compound can make it sensitive to the mobile phase composition and column chemistry.

Q2: Why is my this compound peak tailing or showing significant broadening?

A2: Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase.[2][3][4] Specifically, interactions with exposed silanol groups on the silica-based columns can lead to this phenomenon.[2][3] Another potential cause is the presence of trace metal contamination in the silica matrix of the column.[2]

Q3: Can I use existing HPLC methods developed for other cephalosporins, like ceftriaxone, for this compound analysis?

A3: While this compound is structurally similar to ceftriaxone, directly applying existing HPLC methods for ceftriaxone is not recommended.[1] Studies have shown that such methods may not be suitable due to the adsorption and degradation issues specific to this compound, and they may also lack the required sensitivity.[1]

Q4: What is a suitable starting point for developing an HPLC method for this compound?

A4: A reversed-phase HPLC method with a C18 or C8 column is a good starting point. Due to the compound's characteristics, a column-switching technique can be highly effective for sample clean-up and concentration, especially when analyzing complex biological matrices like plasma and milk.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)

Symptoms:

  • Asymmetrical peaks with a tailing factor significantly greater than 1.

  • Broad peaks leading to poor resolution and integration.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Silanol Interactions 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[4] 2. Use End-Capped Columns: Employ high-purity, end-capped columns where the residual silanol groups are chemically deactivated. 3. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[6]
Column Contamination or Degradation 1. Column Washing: Flush the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. 3. Replace the Column: If the performance does not improve after washing, the column may be degraded and require replacement.
Adsorption to Metal Contaminants 1. Use a Chelating Agent: The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase can prevent the adsorption of the cephalosporin onto the analytical column.[7]
Inappropriate Mobile Phase Composition 1. Optimize Organic Modifier: Adjust the type and concentration of the organic modifier (e.g., acetonitrile, methanol) to improve peak shape. 2. Increase Ionic Strength: For acidic compounds, increasing the salt concentration in the mobile phase can help suppress secondary interactions.[8]
Issue 2: Low or Inconsistent Recovery

Symptoms:

  • Analyte response is lower than expected.

  • Poor precision and reproducibility of results.

Possible Causes & Solutions:

CauseRecommended Solution
Analyte Adsorption/Degradation 1. Column Temperature Optimization: Increasing the column temperature (e.g., to around 50°C) can enhance the selectivity of the separation and potentially reduce adsorption.[7] 2. Mobile Phase Additives: As mentioned for peak tailing, adding EDTA to the mobile phase can prevent adsorption and degradation on the column.[7]
Sample Preparation Issues 1. Optimize Extraction: For biological matrices like plasma or milk, protein precipitation with acetonitrile followed by centrifugation is a common and effective sample preparation step. 2. Column-Switching HPLC: This technique automates sample clean-up and enrichment, leading to improved recovery and reproducibility.[5]
Instability in Solution 1. Freshly Prepare Standards and Samples: Prepare solutions fresh daily and store them under appropriate conditions (e.g., protected from light, refrigerated) to minimize degradation.

Experimental Protocols

Column-Switching HPLC Method for this compound in Plasma and Milk

This protocol is based on a validated method for the determination of this compound in bovine plasma and milk.

Sample Preparation:

  • To 1 mL of plasma or 3 mL of milk, add 2 mL and 6 mL of doubly distilled water, respectively.

  • Add 6 mL of acetonitrile for plasma or 18 mL for milk.

  • Vortex the mixture and then centrifuge to precipitate proteins.

  • Inject the supernatant directly into the HPLC system.

Chromatographic Conditions:

ParameterPre-columnAnalytical Column
Stationary Phase LiChrosorb RP-18 (4 cm x 4 mm)MOS Hypersil C8 (5 µm)
Mobile Phase Acetonitrile300 ml Acetonitrile, 1 g tetraoctylammonium bromide, 10 ml ethanol, and 12 ml 0.1 M EDTA, pH 8.0, made up to 1 liter with water.
Flow Rate -1.5 mL/min
Temperature -50°C
Detection -UV at 274 nm

Quantitative Data Summary:

ParameterValueMatrix
Limit of Quantification 0.1 µg/mLPlasma and Milk[1][7]
Concentration Range 0.1 - 100 µg/mLPlasma and Milk[1][7]
Accuracy (CV) 1% at 0.1 µg/mLPlasma and Milk[1][7]
Overall Accuracy & Precision 1-10%Plasma and Milk[1][7]
Recovery > 85%Plasma and Milk[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc Column-Switching HPLC Analysis sample Plasma or Milk Sample dilute Dilute with Water sample->dilute precipitate Protein Precipitation (Acetonitrile) dilute->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection precolumn Pre-column Enrichment (LiChrosorb RP-18) injection->precolumn switching Valve Switching precolumn->switching analytical_column Analytical Separation (MOS Hypersil C8, 50°C) switching->analytical_column detection UV Detection (274 nm) analytical_column->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for this compound analysis using column-switching HPLC.

troubleshooting_logic start Poor Peak Shape (Tailing/Broadening) cause1 Secondary Silanol Interactions? start->cause1 solution1a Adjust Mobile Phase pH (Lower pH) cause1->solution1a Yes solution1b Use End-Capped Column cause1->solution1b Yes solution1c Add Competing Base (e.g., TEA) cause1->solution1c Yes cause2 Adsorption on Column? cause1->cause2 No solution2a Increase Column Temperature cause2->solution2a Yes solution2b Add Chelating Agent (e.g., EDTA) cause2->solution2b Yes cause3 Column Contamination? cause2->cause3 No solution3 Wash or Replace Column cause3->solution3 Yes

Caption: Troubleshooting logic for poor peak shape in this compound HPLC analysis.

References

Technical Support Center: Enhancing Resolution in Ro 14-1761 and Ceftriaxone Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Ro 14-1761 and ceftriaxone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the resolution of these two closely related third-generation cephalosporins.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and ceftriaxone via High-Performance Liquid Chromatography (HPLC).

Q1: I am observing poor resolution between the this compound and ceftriaxone peaks. What are the initial steps to improve separation?

A1: Poor resolution is a common challenge due to the structural similarity of this compound and ceftriaxone.[1][2] Here are the initial troubleshooting steps:

  • Optimize Mobile Phase Composition:

    • pH Adjustment: The pH of the mobile phase is a critical factor. Ensure the pH is controlled and optimized. For cephalosporins, a pH around 7.5 has been used effectively.[3][4][5]

    • Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of the organic modifier generally increases retention time and can improve the separation of closely eluting peaks.

    • Buffer Concentration: Ensure adequate buffer capacity to maintain a stable pH. A concentration of 10-25 mM is typically sufficient for most applications.[6]

  • Adjust Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[7]

  • Column Temperature: Optimizing the column temperature can influence selectivity. Increasing the temperature can improve efficiency but may also decrease retention. A study on this compound found that heating the column to approximately 50°C enhanced selectivity.[1][8]

Q2: My this compound peak is tailing or showing a distorted shape. What could be the cause and how can I fix it?

A2: Peak tailing for this compound can be attributed to its tendency to adsorb to the stationary phase or degrade during the chromatographic process.[1][2][8]

  • Adsorption Issues: this compound has been observed to interact with active sites on the column.[1][2]

    • Use of Additives: The addition of an ion-pairing agent or a chelating agent like EDTA to the mobile phase can prevent adsorption. A method for this compound successfully used 1.2 mM of ethylenediaminetetraacetic sodium salt (EDTA) in the mobile phase.[1][8]

    • Column Choice: If problems persist, consider using a different type of column or a column with end-capping to minimize silanol interactions.

  • Degradation: The compound might be degrading on the column.

    • Mobile Phase pH: Ensure the mobile phase pH is within the stability range of this compound.

    • Temperature: While elevated temperatures can improve selectivity, excessively high temperatures might accelerate degradation.[7]

Q3: I'm experiencing retention time variability for both analytes. What should I check?

A3: Fluctuations in retention time can compromise the reliability of your analysis. Here are common causes and solutions:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause. Prepare fresh mobile phase for each run and ensure accurate measurements of all components.[9]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your samples. It is recommended to purge the system with at least 20 column volumes of the new mobile phase.[9]

  • Pump Performance: Air bubbles in the pump or leaks in the system can lead to inconsistent flow rates. Degas the mobile phase and check for any loose fittings.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.

Q4: What should I do if I observe split peaks for either this compound or ceftriaxone?

A4: Split peaks can indicate a few issues with your chromatographic system or sample preparation.

  • Column Contamination or Void: The inlet of the guard or analytical column may be contaminated or have a void. Try removing the guard column to see if the problem resolves. If so, replace the guard column. If the issue persists, the analytical column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Co-eluting Impurities: A split peak might actually be two co-eluting compounds. To verify this, try injecting a smaller volume of the sample to see if the peaks become more distinct.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is recommended for the separation of this compound and ceftriaxone?

A1: Reversed-phase C18 columns are the most commonly used for the analysis of ceftriaxone and its related compounds, including this compound.[10][11] The specific choice of C18 column (e.g., particle size, pore size, end-capping) can influence the separation, so some method development may be required.

Q2: What are typical mobile phase compositions for separating these compounds?

A2: Mobile phases for ceftriaxone and related substances often consist of a phosphate buffer and an organic modifier like acetonitrile or methanol.[3][4][5] For the specific separation of this compound, a mobile phase containing an ion-pairing reagent and EDTA has been shown to be effective to prevent peak distortion.[1][8]

Q3: What detection wavelength is optimal for this compound and ceftriaxone?

A3: A UV detector is typically used for the analysis of these compounds. A detection wavelength of 254 nm is commonly employed for ceftriaxone impurity profiling.[10] A specific method for this compound utilized a UV detection wavelength of 274 nm.[1] It is advisable to determine the absorption maxima of both compounds in your mobile phase to select the optimal wavelength.

Q4: Can I use a gradient elution method to improve resolution?

A4: Yes, a gradient elution program can be very effective in separating complex mixtures and improving peak shape. A gradient method for ceftriaxone and its impurities has been developed using a mixture of potassium dihydrogen phosphate buffer (pH 7.5) and methanol, with the methanol percentage increasing over time.[3][5]

Data Presentation

Table 1: HPLC Method Parameters for Ceftriaxone and Impurity Profiling

ParameterRecommended ConditionsReference
Column C18[10][11]
Mobile Phase Phosphate buffer (pH ~7.5) and Methanol/Acetonitrile[3][4][5][10]
Elution Mode Isocratic or Gradient[3][10]
Flow Rate 1.0 mL/min[3][4]
Detection Wavelength 220 nm, 254 nm[3][10]
Injection Volume 20 µL[3][10]

Table 2: Specific HPLC Method Parameters for this compound

ParameterRecommended ConditionsReference
Column Reversed-phase C8[1]
Mobile Phase Acetonitrile, tetraoctylammonium bromide, ethanol, and 0.1 M EDTA (pH 8.0)[1]
Elution Mode Isocratic with column switching[1]
Flow Rate 1.5 mL/min[12]
Column Temperature 50°C[1][8]
Detection Wavelength 274 nm[1]

Experimental Protocols

Protocol 1: Gradient HPLC Method for Ceftriaxone and Impurity Profiling (Based on Adegoke et al., 2017)[3][5]

  • Instrumentation: HPLC system with a UV detector and a C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.067 M Potassium dihydrogen phosphate (KH₂PO₄), adjusted to pH 7.5.

    • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-5 min: 30% B to 85% B

    • 5-10 min: 85% B to 90% B

    • 10-15 min: Hold at 90% B

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in a diluent mixture of KH₂PO₄ buffer and Methanol (50:50 v/v).[3]

Protocol 2: Column Switching HPLC Method for this compound (Based on Jordan et al., 1986)[1]

  • Instrumentation: HPLC system with a column switching valve, UV detector, and a reversed-phase C8 analytical column. A pre-column is used for sample enrichment.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, 1 g/L tetraoctylammonium bromide, ethanol, and 12 mL/L of 0.1 M EDTA, adjusted to pH 8.0.

  • Chromatographic Conditions:

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 50°C

    • Detection Wavelength: 274 nm

  • Sample Preparation and Injection:

    • For plasma or milk samples, perform protein precipitation with acetonitrile.

    • Inject the supernatant onto the pre-column for enrichment.

  • Column Switching: After the enrichment step, switch the valve to elute the analyte from the pre-column onto the analytical column for separation.

Visualizations

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Optimization cluster_instrument Instrument Parameters cluster_column Column & Peak Shape Issues start Poor Resolution Observed mp_ph Adjust pH start->mp_ph Initial Check mp_org Vary Organic Modifier % start->mp_org mp_buffer Check Buffer Concentration start->mp_buffer inst_flow Lower Flow Rate mp_ph->inst_flow mp_org->inst_flow mp_buffer->inst_flow inst_temp Optimize Column Temperature inst_flow->inst_temp col_tailing Peak Tailing Observed inst_temp->col_tailing end Resolution Improved inst_temp->end If resolution is good col_additive Add EDTA / Ion-Pairing Agent col_tailing->col_additive col_replace Consider Different Column col_additive->col_replace If tailing persists col_additive->end If tailing is resolved col_replace->end

Caption: Troubleshooting workflow for improving peak resolution.

ExperimentalWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (Dissolve/Precipitate) hplc_inject Inject Sample prep_sample->hplc_inject prep_mobile Prepare Mobile Phase (Buffer, Organic, Additives) hplc_separate Chromatographic Separation (Column, Gradient/Isocratic) prep_mobile->hplc_separate hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_analyze Analyze Chromatogram (Resolution, Peak Shape) hplc_detect->data_analyze data_optimize Optimize Parameters if needed data_analyze->data_optimize If resolution is poor data_optimize->prep_mobile Adjust

Caption: General experimental workflow for HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Antibacterial Efficacy of Ro 14-1761 and Ceftriaxone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of two third-generation cephalosporins: Ro 14-1761 and ceftriaxone. While both compounds belong to the same class of β-lactam antibiotics, publicly available data for this compound is limited. This document summarizes the existing information, presents available quantitative data for ceftriaxone, and outlines the standard experimental protocols used to assess antibacterial efficacy.

Introduction

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and ceftriaxone, as third-generation cephalosporins, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By binding to and inactivating these PBPs, the antibiotics disrupt the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

Mechanism of Action of β-Lactam Antibiotics Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Inactivation Inactivation of PBPs PBP->Inactivation Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Inhibition Inhibition of Cross-linking Inactivation->Inhibition CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Weakening Weakened Cell Wall Inhibition->Weakening CellWall->Weakening Lysis Cell Lysis and Death Weakening->Lysis

Mechanism of action for β-lactam antibiotics like cephalosporins.

Comparative Antibacterial Efficacy

Due to the scarcity of publicly available data for this compound, a direct, quantitative comparison of its antibacterial efficacy with ceftriaxone is not possible at this time. The following table summarizes the known properties and antibacterial spectrum of ceftriaxone.

FeatureThis compoundCeftriaxone
Class Third-generation cephalosporinThird-generation cephalosporin
Mechanism of Action Inhibition of bacterial cell wall synthesisInhibition of bacterial cell wall synthesis
Reported Antibacterial Spectrum Good activity against streptococci, staphylococci, and Escherichia strains; resistant to many β-lactamases.Broad-spectrum activity against many Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs) No publicly available comparative data found.See Table 2 for representative MIC values against various clinical isolates.

Table 1: General Comparison of this compound and Ceftriaxone

Quantitative Data: Ceftriaxone MIC Values

The following table presents representative Minimum Inhibitory Concentration (MIC) values for ceftriaxone against a selection of clinically relevant bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤0.25≤0.25
Klebsiella pneumoniae≤0.251
Proteus mirabilis≤0.25≤0.25
Haemophilus influenzae≤0.03≤0.03
Streptococcus pneumoniae (penicillin-susceptible)≤0.060.25
Streptococcus pyogenes≤0.06≤0.06
Staphylococcus aureus (methicillin-susceptible)24

Table 2: Representative Ceftriaxone MIC Values. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary based on geographic location and the specific isolates tested.

Experimental Protocols: Determining Antibacterial Efficacy

The primary method for quantifying the antibacterial efficacy of a compound is the determination of the Minimum Inhibitory Concentration (MIC). This is typically performed using broth microdilution or agar dilution methods as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The workflow involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate, inoculating the wells with a standardized bacterial suspension, incubating the plate, and then observing for visible bacterial growth.

Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Antibiotic Stock Solution of Antibiotic Dilution Serial Two-Fold Dilutions in Broth Medium Antibiotic->Dilution Plate Dispense Dilutions into Microtiter Plate Wells Dilution->Plate Inoculation Inoculate Wells with Bacterial Suspension Plate->Inoculation Bacteria Standardized Bacterial Inoculum Bacteria->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Observation Observe for Visible Bacterial Growth Incubation->Observation MIC Determine MIC: Lowest concentration with no visible growth Observation->MIC

Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the antibiotic is prepared. Serial two-fold dilutions are then made in a cation-adjusted Mueller-Hinton broth (or other appropriate broth medium) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.

  • Incubation: The inoculated microtiter plate is incubated under appropriate atmospheric conditions (usually ambient air) at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Conclusion

Ceftriaxone is a well-characterized third-generation cephalosporin with a broad spectrum of antibacterial activity, supported by extensive quantitative data. This compound is also a third-generation cephalosporin, and while early information suggests it has a promising antibacterial profile, there is a significant lack of publicly available, direct comparative efficacy data against ceftriaxone. For researchers and drug development professionals, this highlights a data gap for this compound. Further in-vitro studies following standardized protocols would be necessary to quantitatively assess and directly compare the antibacterial efficacy of this compound with that of ceftriaxone and other cephalosporins.

References

Comparative Analysis of Ro 14-1761 and Other Cephalosporins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the third-generation cephalosporin Ro 14-1761 and other cephalosporins, designed for researchers, scientists, and drug development professionals. The information presented herein is based on available scientific literature and aims to provide an objective overview of its performance with supporting experimental context.

Introduction to this compound

This compound is a third-generation cephalosporin antibiotic.[1][2][3] Structurally, it is closely related to ceftriaxone, another widely used third-generation cephalosporin. This class of antibiotics is characterized by a broad spectrum of activity against Gram-negative bacteria, often coupled with retained efficacy against some Gram-positive organisms.

Mechanism of Action

Like all β-lactam antibiotics, the primary mechanism of action for cephalosporins, including this compound, involves the inhibition of bacterial cell wall synthesis.[1][4] Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. Its disruption leads to cell lysis and bacterial death, making cephalosporins bactericidal agents.[1]

Comparative In Vitro Activity

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, its structural similarity to ceftriaxone suggests a comparable spectrum of activity. Third-generation cephalosporins are generally potent against a wide range of Gram-negative bacteria, including many Enterobacteriaceae, and some are effective against Pseudomonas aeruginosa. Their activity against Gram-positive cocci is variable. One study noted that this compound exhibits a relatively broad antibacterial spectrum, with good activity against streptococci, staphylococci, and Escherichia coli, along with high resistance to β-lactamase-producing organisms.

For a general comparison, the table below summarizes the typical MIC ranges for common third-generation cephalosporins against selected Gram-positive and Gram-negative bacteria. It is important to note that these values can vary significantly based on the specific bacterial strain and the testing methodology used.

AntibioticStaphylococcus aureus (MSSA)Streptococcus pneumoniaeEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosa
Ceftriaxone 0.5 - 4 µg/mL≤0.03 - 1 µg/mL≤0.03 - 2 µg/mL≤0.03 - 2 µg/mL2 - >64 µg/mL
Cefotaxime 0.25 - 4 µg/mL≤0.015 - 0.5 µg/mL≤0.03 - 1 µg/mL≤0.03 - 1 µg/mL8 - >64 µg/mL
Ceftazidime 2 - 32 µg/mL0.12 - 8 µg/mL≤0.03 - 2 µg/mL≤0.03 - 2 µg/mL0.25 - 16 µg/mL

Note: This table represents a compilation of typical MIC ranges from various studies and should be used for general comparative purposes only. Specific MIC values for this compound are needed for a direct comparison.

Experimental Protocols

The determination of in vitro antibacterial activity is crucial for comparing the efficacy of different antibiotics. The following is a detailed methodology for a key experiment, the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agents: Stock solutions of the cephalosporins to be tested, prepared at a known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are transferred from an agar plate to a tube of sterile saline or broth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • A serial two-fold dilution of each cephalosporin is prepared directly in the 96-well microtiter plates using CAMHB.

  • Each well will contain a final volume of 100 µL, with decreasing concentrations of the antibiotic across the row.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

4. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

  • The plates are sealed to prevent evaporation and incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

Visualizations

Cephalosporin Mechanism of Action

The following diagram illustrates the general mechanism of action of cephalosporin antibiotics.

Cephalosporin_Mechanism Cephalosporin Cephalosporin PBP Penicillin-Binding Protein (PBP) Cephalosporin->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakened

Caption: Mechanism of action of cephalosporin antibiotics.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Antibiotic Prepare Serial Dilutions of Antibiotics Antibiotic->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound is a third-generation cephalosporin with a presumed antibacterial spectrum similar to that of ceftriaxone. A comprehensive comparative analysis necessitates the availability of specific in vitro susceptibility data for this compound against a wide panel of clinically relevant bacteria. The standardized experimental protocols outlined in this guide provide a framework for conducting such comparative studies, ensuring the generation of reliable and reproducible data for the scientific community. Further research is warranted to fully elucidate the performance of this compound in comparison to other established cephalosporins.

References

Comparative Guide to the Cross-Reactivity of Ro 14-1761 and Other Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the beta-lactamase inhibitor Ro 14-1761 and other commercially available inhibitors. The data presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and to provide context for the development of new antimicrobial therapies.

Introduction

Beta-lactamases are a major mechanism of bacterial resistance to beta-lactam antibiotics. These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. To counteract this resistance, beta-lactam antibiotics are often co-administered with beta-lactamase inhibitors. This compound is a third-generation cephalosporin, structurally similar to ceftriaxone. While its primary role is as an antibiotic, its stability in the presence of various beta-lactamases is a critical factor in its efficacy. This guide examines the available data on the cross-reactivity of this compound with beta-lactamases and compares its profile to that of established and newer beta-lactamase inhibitors.

Data Presentation

Table 1: Hydrolysis of Third-Generation Cephalosporins by Various Beta-Lactamases

Due to the limited direct data on this compound, data for the structurally analogous third-generation cephalosporin, ceftriaxone, and the related compound, cefotaxime, are presented as a proxy.

Beta-Lactamase Source/ClassSubstrateHydrolysis StatusKinetic Parameters
Enterobacter cloacae (Class C)CeftriaxoneResistant[1]kcat: low (rate-limiting deacylation suggested)[2][3]
Bacillus cereusCeftriaxoneResistant[1]Not Reported
Mycobacterium fortuitumCeftriaxoneSusceptible[1]Not Reported
Citrobacter diversusCeftriaxoneSusceptible[1]Not Reported
Plasmid-mediated TEM-1, TEM-2 (Class A)CeftriaxonePoor interaction, extremely low hydrolysis[4]Not Reported
Chromosomally-mediated (e.g., Proteus, Enterobacter, Pseudomonas) (Class C)CeftriaxoneLow but significant hydrolysis[4]Ki: ~0.05 to 1 µM[4]
Enterobacter cloacae GC1 (Extended-Spectrum Class C)CefotaximeRapidly hydrolyzed[1][5]Not Reported
Wild-Type Class C (E. cloacae P99, Citrobacter freundii)CefotaximeNot rapidly hydrolyzed[1][5]kcat: 0.010-1.7 s⁻¹[2][3]
Table 2: Comparative Efficacy of Beta-Lactamase Inhibitors Against Different Ambler Classes

This table summarizes the inhibitory activity of various commercially available beta-lactamase inhibitors against the four Ambler classes of beta-lactamases.

InhibitorChemical ClassAmbler Class A (e.g., TEM, SHV, CTX-M, KPC)Ambler Class B (Metallo-beta-lactamases, e.g., NDM, VIM, IMP)Ambler Class C (e.g., AmpC)Ambler Class D (Oxacillinases, e.g., OXA-48)
Clavulanic Acid Beta-lactamInhibitor [6][7][8]No Activity [6]Weak inhibitor[6][7]Poor inhibitor
Sulbactam Beta-lactamInhibitor [6][7]No Activity [6]Better inhibitor than clavulanate[7]Poor inhibitor
Tazobactam Beta-lactamPotent Inhibitor [6][7]No Activity [6]Better inhibitor than clavulanate[7]Poor inhibitor
Avibactam Non-beta-lactam (DBO)Potent Inhibitor (including KPC)[9][10]No Activity [9]Potent Inhibitor [9][10]Inhibitor (some, e.g., OXA-48)[9][11]
Relebactam Non-beta-lactam (DBO)Potent Inhibitor (including KPC)[9][10]No Activity [9]Potent Inhibitor [9][10]Limited activity[9]
Vaborbactam Non-beta-lactam (Boronic acid)Potent Inhibitor (especially KPC)[9][10]No Activity [9]Inhibitor [12]No Activity [9]
Table 3: Quantitative Inhibition Data (IC₅₀ and Kᵢ Values) for Selected Beta-Lactamase Inhibitors

This table provides specific quantitative data on the inhibitory potency of common beta-lactamase inhibitors against representative enzymes from different Ambler classes.

InhibitorEnzyme (Class)IC₅₀ (nM)Kᵢ (nM)
Clavulanic Acid TEM-1 (A)130-
P99 (C)1,000,000-
Tazobactam TEM-1 (A)40-
P99 (C)5,000-
Avibactam TEM-1 (A)8-
P99 (C)80-
KPC-2 (A)-14[13]
Vaborbactam KPC-2 (A)-8[13]
Relebactam KPC-2 (A)-Kᵢ app similar to KPC-2[14]

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions.

Experimental Protocols

Determination of Beta-Lactamase Activity and Inhibition using a Spectrophotometric Assay

A widely used method to determine the activity of beta-lactamases and the potency of their inhibitors is a spectrophotometric assay using a chromogenic substrate, such as nitrocefin. The hydrolysis of the beta-lactam ring in nitrocefin results in a color change that can be monitored over time.

Materials:

  • Purified beta-lactamase enzyme

  • Nitrocefin solution (e.g., 100 µM in a suitable buffer)

  • Test inhibitor compound (e.g., this compound or other inhibitors) at various concentrations

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified beta-lactamase in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the beta-lactamase solution to each well.

    • Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin solution to each well.

    • Immediately place the microplate in the spectrophotometer and measure the change in absorbance at the appropriate wavelength for hydrolyzed nitrocefin (typically 482-495 nm) over a set period (e.g., 5-30 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • For determination of the inhibition constant (Kᵢ), perform the assay at different substrate concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plot, or non-linear regression analysis).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Beta-Lactamase Mix Mix Enzyme and Inhibitor in 96-well plate Enzyme->Mix Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Mix Substrate Nitrocefin (Chromogenic Substrate) Add_Substrate Add Nitrocefin to initiate reaction Substrate->Add_Substrate Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance Change (Kinetic Reading) Add_Substrate->Measure Calc_Velocity Calculate Initial Reaction Velocities Measure->Calc_Velocity Plot Plot Velocity vs. Inhibitor Concentration Calc_Velocity->Plot Determine_Ki Determine Ki (Varying Substrate Conc.) Calc_Velocity->Determine_Ki Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Experimental workflow for determining beta-lactamase inhibition.

Conclusion

Direct experimental data on the cross-reactivity of this compound with a broad range of beta-lactamases is currently limited in publicly available literature. However, based on the data for the structurally similar third-generation cephalosporin, ceftriaxone, it can be inferred that this compound likely exhibits stability against many common Class A and Class C beta-lactamases but may be susceptible to hydrolysis by extended-spectrum beta-lactamases and certain other beta-lactamase variants.

In comparison to dedicated beta-lactamase inhibitors, this compound's intrinsic stability is not its primary design feature. For robust inhibition of a wide spectrum of beta-lactamases, particularly in the context of multi-drug resistant organisms, the use of established inhibitors like clavulanic acid, sulbactam, and tazobactam, or the newer generation of non-beta-lactam inhibitors such as avibactam, relebactam, and vaborbactam, is recommended. The choice of inhibitor should be guided by the specific class of beta-lactamase being targeted, as their efficacy profiles vary significantly. Further direct enzymatic studies on this compound are warranted to definitively characterize its interaction with a comprehensive panel of beta-lactamases.

References

In Vitro and In Vivo Correlation of Ro 14-1761 Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Ro 14-1761 is a third-generation cephalosporin antibiotic with a molecular structure closely related to ceftriaxone. [1] Despite its development and the establishment of analytical methods for its detection in biological fluids, detailed public data on its comprehensive in vitro and in vivo activity remains scarce. This guide aims to synthesize the available information and provide a comparative framework for researchers, scientists, and drug development professionals. However, due to the limited publicly accessible experimental data, a direct quantitative comparison with other alternatives is not feasible at this time.

Physicochemical Properties and Mechanism of Action

This compound is characterized as a third-generation cephalosporin.[1] Like other β-lactam antibiotics, its mechanism of action is predicated on the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. The disruption of this process leads to cell lysis and bacterial death. While the general mechanism is understood, specific data on the binding affinity of this compound to various PBPs in different bacterial species are not publicly available.

Data Presentation

Comprehensive quantitative data on the in vitro and in vivo activity of this compound is not available in the public domain. To facilitate future comparative analysis, the following tables are structured to be populated as data becomes accessible.

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Data for this compound is currently unavailable.

Bacterial SpeciesStrainThis compound MIC (µg/mL)Ceftriaxone MIC (µg/mL)Other Comparator MIC (µg/mL)
Gram-Positive
Staphylococcus aureusATCC XXXXX---
Streptococcus pneumoniaeATCC XXXXX---
Gram-Negative
Escherichia coliATCC XXXXX---
Klebsiella pneumoniaeATCC XXXXX---
Pseudomonas aeruginosaATCC XXXXX---
In Vivo Efficacy: Animal Models of Infection

In vivo efficacy is typically evaluated in animal models by measuring the reduction in bacterial load or the protective dose (PD₅₀) required to save a certain percentage of infected animals. No such data for this compound has been identified.

Animal ModelInfection SitePathogenThis compound Dosage and RouteOutcome (e.g., log CFU reduction, % survival)Comparator Drug and Outcome
MurineThighS. aureus---
MurineSepsisE. coli---
Pharmacokinetic Parameters

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. A sensitive high-performance liquid chromatographic (HPLC) method for the determination of this compound in cow plasma and milk has been developed, suggesting that pharmacokinetic studies in this species have been conducted.[1] However, the specific parameters from these studies are not publicly documented.

SpeciesDose (mg/kg) & RouteHalf-life (t½) (h)Clearance (CL) (L/h/kg)Volume of Distribution (Vd) (L/kg)Bioavailability (%)
Cattle- (IV)----
Rodent-----

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo evaluation of this compound are not available. However, standard methodologies for such assessments are outlined below.

In Vitro Susceptibility Testing: Broth Microdilution
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy: Murine Thigh Infection Model
  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, groups of mice are treated with varying doses of this compound, a comparator drug, or a vehicle control, typically administered intravenously or subcutaneously.

  • Assessment of Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted for bacterial enumeration by plating on appropriate agar media. The efficacy is determined by the reduction in CFU per gram of tissue compared to the control group.

Pharmacokinetic Study in Cattle
  • Animal Model: Healthy adult cattle are used.

  • Drug Administration: A single intravenous bolus of this compound at a specified dose is administered.

  • Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Preparation and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. Plasma concentrations of this compound are determined using a validated HPLC method.[1]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Mandatory Visualization

As specific data for this compound is unavailable, the following diagrams illustrate the general principles and workflows discussed.

G General Mechanism of Beta-Lactam Antibiotics cluster_bacterium Bacterial Cell Beta_Lactam Beta-Lactam Antibiotic (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to and inhibits Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: General signaling pathway of beta-lactam antibiotics.

G Experimental Workflow for In Vivo Efficacy Testing Animal_Model Select Animal Model (e.g., Murine) Induce_Infection Induce Localized or Systemic Infection Animal_Model->Induce_Infection Administer_Drug Administer this compound and Comparators Induce_Infection->Administer_Drug Monitor Monitor Clinical Signs and Survival Administer_Drug->Monitor Assess_Outcome Assess Outcome (e.g., Bacterial Load) Monitor->Assess_Outcome

Caption: A typical experimental workflow for in vivo efficacy studies.

References

Pharmacokinetic Modeling and Simulation of Cephalosporins in Cattle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic profiles of cephalosporins in bovine species is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing the risk of antimicrobial resistance. This guide provides a comparative overview of the pharmacokinetics of different cephalosporins in cattle, with a focus on ceftiofur and cefquinome as alternatives to Ro 14-1761, for which publicly available pharmacokinetic data in cattle is limited.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of ceftiofur and cefquinome in cattle, derived from various studies. These values can vary depending on the specific formulation, dosage, and physiological state of the animal.

Table 1: Pharmacokinetic Parameters of Ceftiofur in Cattle

ParameterValueRoute of AdministrationReference
Elimination Half-life (T½) 5.05 - 18.1 hoursIntravenous (IV) & Intramuscular (IM)[1][2]
Maximum Concentration (Cmax) 5.54 - 9.66 µg/mLIntramuscular (IM)[2]
Time to Cmax (Tmax) 0.83 - 3.15 hoursIntramuscular (IM)[2]
Area Under the Curve (AUC) Varies with doseIV & IM[1]
Bioavailability 89.8 - 99.7%Intramuscular (IM)[2]

Table 2: Pharmacokinetic Parameters of Cefquinome in Cattle

ParameterValueRoute of AdministrationReference
Elimination Half-life (T½) 2.03 - 5.69 hoursIntramuscular (IM) & Intramammary[3][4]
Maximum Concentration (Cmax) 2.95 µg/mLIntramuscular (IM)[4]
Time to Cmax (Tmax) 1.50 hoursIntramuscular (IM)[4]
Area Under the Curve (AUC) 9.67 µg/mL/hIntramuscular (IM)[4]
Bioavailability Not explicitly statedIntramuscular (IM)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are typical experimental protocols for determining the pharmacokinetic profiles of ceftiofur and cefquinome in cattle.

Ceftiofur Pharmacokinetic Study Protocol

A common study design involves a two-period crossover experiment.[5]

  • Animal Selection: Clinically healthy Holstein cattle are typically used. The animals are allowed to acclimatize for at least one week before the study.[5]

  • Drug Administration: A single dose of ceftiofur (e.g., 1.1 mg/kg body weight) is administered intramuscularly.[5]

  • Blood Sampling: Blood samples are collected at predetermined time points, such as before administration (0 hours) and at 0.16, 0.33, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.[5]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Drug Analysis: The concentration of ceftiofur and its metabolites in plasma is determined using high-performance liquid chromatography (HPLC).[1][5]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine the key pharmacokinetic parameters.

Cefquinome Pharmacokinetic Study Protocol

For intramammary administration, the protocol focuses on milk sample analysis.[6][7]

  • Animal Selection: Healthy lactating dairy cows are selected for the study.

  • Drug Administration: A specific dose of cefquinome sulfate (e.g., 75 mg/gland) is administered via intramammary infusion.[6][7]

  • Milk Sampling: Milk samples are collected from the treated and untreated glands at various time points, for instance, at 0.25, 0.75, 1, 2, 4, 6, 8, 12, 24, 30, 36, 48, 54, 60, and 72 hours after administration.[7]

  • Sample Processing: Milk samples are processed to extract the drug.

  • Drug Analysis: Cefquinome concentrations in the milk are quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[7]

  • Pharmacokinetic Analysis: A non-compartmental analysis is typically conducted on the milk concentration-time data to calculate the pharmacokinetic parameters.[7]

Visualizing Workflows and Pathways

Experimental Workflow for a Crossover Pharmacokinetic Study

G cluster_setup Study Setup cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Analysis AnimalSelection Animal Selection (e.g., Healthy Holstein Cattle) Acclimatization Acclimatization Period (1 week) AnimalSelection->Acclimatization Randomization Randomization into Groups (Group A & Group B) Acclimatization->Randomization GroupA_Test Group A Receives Test Formulation Randomization->GroupA_Test GroupB_Ref Group B Receives Reference Formulation Randomization->GroupB_Ref Sampling1 Blood/Milk Sampling (Predefined Intervals) GroupA_Test->Sampling1 GroupB_Ref->Sampling1 Washout Washout Period (e.g., 14 days) Sampling1->Washout HPLC Sample Analysis (HPLC or UPLC-MS/MS) Sampling1->HPLC GroupA_Ref Group A Receives Reference Formulation Washout->GroupA_Ref GroupB_Test Group B Receives Test Formulation Washout->GroupB_Test Sampling2 Blood/Milk Sampling (Predefined Intervals) GroupA_Ref->Sampling2 GroupB_Test->Sampling2 Sampling2->HPLC PK_Analysis Pharmacokinetic Analysis (Non-compartmental/Compartmental) HPLC->PK_Analysis Bioequivalence Bioequivalence Assessment PK_Analysis->Bioequivalence

Caption: Crossover study workflow for pharmacokinetic analysis.

General Signaling Pathway of Cephalosporins in Bacteria

G Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits Lysis Cell Lysis and Death PBP->Lysis Activates Autolytic Enzymes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Builds CellWall->Lysis Weakened wall leads to

Caption: Mechanism of action of cephalosporin antibiotics.

Logical Diagram for Cephalosporin Selection in Cattle

Caption: Decision-making process for cephalosporin use in cattle.

References

Comparative Stability of Ro 14-1761 and Ceftriaxone in Solution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the solution stability of the third-generation cephalosporin ceftriaxone, with available comparative insights for the structurally similar compound Ro 14-1761.

This guide provides a detailed overview of the stability of ceftriaxone in various aqueous solutions, drawing upon extensive experimental data from published literature. While direct comparative stability studies for this compound are not widely available, this document summarizes the existing information for this compound and presents a framework for its stability assessment based on methodologies established for ceftriaxone. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the stability profiles of these two cephalosporins.

Executive Summary

Ceftriaxone has been the subject of numerous stability studies, revealing its susceptibility to degradation under various conditions, including changes in pH, temperature, and the presence of other substances. Its degradation pathways are well-documented and primarily involve the opening of the β-lactam ring. In contrast, specific quantitative stability data for this compound is sparse in publicly accessible literature. However, its structural similarity to ceftriaxone suggests that it may exhibit comparable stability characteristics and degradation patterns. Methodologies for assessing ceftriaxone stability, predominantly High-Performance Liquid Chromatography (HPLC), have been well-established, though modifications are noted to be necessary for the analysis of this compound to prevent adsorption and degradation during the chromatographic process.[1][2]

Comparative Stability Data

Due to the limited availability of public data on the stability of this compound, a direct quantitative comparison is not feasible at this time. The following tables summarize the stability of ceftriaxone in various solutions and conditions.

Ceftriaxone Stability in Intravenous Solutions

Table 1: Percentage of Initial Ceftriaxone Concentration Remaining in Various I.V. Solutions at Room Temperature (20°C) [3]

I.V. Solution24 hours (%)48 hours (%)72 hours (%)96 hours (%)
5% Dextrose96.8 ± 1.193.4 ± 0.989.9 ± 0.886.5 ± 1.3
10% Dextrose96.5 ± 1.392.8 ± 1.289.1 ± 1.085.7 ± 1.5
5% Dextrose and 0.2% Sodium Chloride97.1 ± 1.094.0 ± 0.890.5 ± 1.187.2 ± 1.4
5% Dextrose and 0.45% Sodium Chloride97.3 ± 0.994.5 ± 0.791.1 ± 0.987.8 ± 1.2
5% Dextrose and 0.9% Sodium Chloride97.5 ± 0.894.9 ± 0.691.7 ± 0.888.5 ± 1.0
0.9% Sodium Chloride97.8 ± 0.795.4 ± 0.592.5 ± 0.789.6 ± 0.9
3% Amino Acids97.2 ± 1.293.8 ± 1.090.1 ± 1.386.8 ± 1.6
6% Dextrose with 3% Amino Acids96.9 ± 1.193.5 ± 0.989.8 ± 1.286.4 ± 1.5

Table 2: Percentage of Initial Ceftriaxone Concentration Remaining in Various I.V. Solutions at Refrigerated Temperature (4°C) [3]

I.V. Solution24 hours (%)48 hours (%)72 hours (%)96 hours (%)
5% Dextrose99.2 ± 0.598.1 ± 0.496.8 ± 0.695.4 ± 0.8
10% Dextrose99.0 ± 0.697.8 ± 0.596.5 ± 0.795.1 ± 0.9
5% Dextrose and 0.2% Sodium Chloride99.4 ± 0.498.5 ± 0.397.3 ± 0.596.0 ± 0.7
5% Dextrose and 0.45% Sodium Chloride99.5 ± 0.398.7 ± 0.297.6 ± 0.496.4 ± 0.6
5% Dextrose and 0.9% Sodium Chloride99.6 ± 0.298.9 ± 0.197.9 ± 0.396.8 ± 0.5
0.9% Sodium Chloride99.8 ± 0.199.2 ± 0.198.5 ± 0.297.6 ± 0.4
3% Amino Acids99.3 ± 0.598.3 ± 0.497.0 ± 0.695.7 ± 0.8
6% Dextrose with 3% Amino Acids99.1 ± 0.698.0 ± 0.596.7 ± 0.795.3 ± 0.9

Table 3: Stability of Ceftriaxone Sodium (100mg/ml) in Different Diluents [4]

DiluentStorage TemperatureStability Period
Sterile Water25°C3 days
4°C10 days
5% Dextrose25°C3 days
4°C10 days
1% Lidocaine25°C8 hours
4°C9 days
2% Lidocaine25°C8 hours
4°C8 days

Experimental Protocols

The stability of ceftriaxone is predominantly assessed using stability-indicating HPLC methods. A typical experimental protocol involves the following steps:

  • Preparation of Solutions: Ceftriaxone solutions of known concentrations are prepared in the desired solvent or intravenous fluid.

  • Storage Conditions: The prepared solutions are stored under controlled temperature and light conditions. Aliquots are withdrawn at specified time intervals for analysis.

  • Sample Analysis: The concentration of ceftriaxone in the withdrawn aliquots is determined using a validated stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

  • Forced Degradation Studies: To establish the stability-indicating nature of the analytical method, forced degradation studies are conducted.[5] This involves subjecting the ceftriaxone solution to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate degradation products.[5][6]

Example HPLC Method for Ceftriaxone

A common approach involves reverse-phase HPLC with UV detection. The mobile phase composition and column type can vary, but a typical setup might include:

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV spectrophotometer at a wavelength where ceftriaxone exhibits maximum absorbance.

For this compound, it has been noted that standard HPLC methods used for ceftriaxone may be inadequate due to adsorption and/or degradation on the analytical column.[1][2] A modified method for this compound has been described which includes the addition of ethylenediaminetetraacetic sodium salt (EDTA) to the mobile phase to prevent these issues.[1][2]

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Comparative Stability Testing

G cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_data Data Evaluation A Prepare stock solutions of This compound and Ceftriaxone B Dilute to final concentrations in various test solutions A->B C Store solutions under controlled conditions (e.g., 4°C, 25°C, 37°C) B->C D Withdraw aliquots at pre-determined time points C->D E Analyze aliquots by stability-indicating HPLC D->E F Quantify parent compound and degradation products E->F G Calculate percentage of initial concentration remaining F->G H Determine degradation kinetics G->H G cluster_degradation Degradation Products Ceftriaxone Ceftriaxone BetaLactam_Opening β-Lactam Ring Opening Ceftriaxone->BetaLactam_Opening Hydrolysis SideChain_Cleavage Side-Chain Cleavage at C-3 Ceftriaxone->SideChain_Cleavage Hydrolysis Isomerization Isomerization of N-oxime function Ceftriaxone->Isomerization Epimerization Epimerization at C-7 BetaLactam_Opening->Epimerization Lactonization Lactonization BetaLactam_Opening->Lactonization

References

A Comparative Guide to Analytical Method Transfer and Validation for Ro 14-1761

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the validation and transfer of analytical methods for the compound Ro 14-1761, targeting researchers, scientists, and drug development professionals. The content herein is based on established principles from regulatory guidelines such as those from the International Council for Harmonisation (ICH) and best practices within the pharmaceutical industry.

Introduction to Analytical Method Lifecycle

The lifecycle of an analytical method in a regulated environment begins with its development and validation at a sending laboratory (SU) and often involves a transfer to a receiving laboratory (RU) for routine implementation.[1][2] This ensures that the method is robust, reliable, and consistently produces data of the required quality, regardless of the testing site.

dot

Dev Method Development Val Method Validation Dev->Val Robustness Testing Trans Method Transfer Val->Trans Validated Method Routine Routine Testing Trans->Routine Qualified Method

Caption: High-level overview of the analytical method lifecycle.

Part I: Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For this compound, this would typically involve validating a method for assay (quantification of the active pharmaceutical ingredient) and for the determination of impurities. A common technique for such small molecules is High-Performance Liquid Chromatography (HPLC) with UV detection.

Alternative Analytical Techniques

While HPLC-UV is a standard, other methods could be considered:

TechniqueAdvantagesDisadvantages
HPLC-UV Robust, widely available, cost-effectiveModerate sensitivity, potential for interfering peaks
UPLC-UV Faster analysis, higher resolution, less solventHigher upfront instrument cost, more susceptible to matrix effects
LC-MS High sensitivity and specificity, structural informationHigher cost and complexity, potential for ion suppression
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for an assay and impurity method for this compound, based on ICH guidelines.[3][4]

ParameterAssay Method Acceptance CriteriaImpurity Method (Quantitative) Acceptance Criteria
Accuracy 98.0% - 102.0% recovery90.0% - 110.0% recovery at the specification limit
Precision (RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%
Linearity (r²) ≥ 0.999≥ 0.995
Range 80% - 120% of the test concentrationLOQ - 120% of the specification limit
Specificity No interference from placebo, related substancesPeak purity angle < peak purity threshold
LOQ Not applicableSignal-to-Noise ≥ 10
LOD Not applicableSignal-to-Noise ≥ 3
Robustness No significant impact on results from minor changesNo significant impact on results from minor changes
Experimental Protocols for Validation
  • Prepare a placebo (matrix without this compound).

  • Spike the placebo with known concentrations of this compound reference standard at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the analytical method.

  • Calculate the percentage recovery for each sample. The mean recovery should be within the acceptance criteria.

  • Repeatability:

    • Prepare six independent samples of this compound at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst and/or a different instrument.

    • Combine the results from both sets of experiments and calculate the overall RSD.

Part II: Analytical Method Transfer

Analytical method transfer qualifies a receiving laboratory to use an analytical testing procedure.[1] The goal is to ensure that the receiving unit can obtain comparable results to the sending unit.[5]

Method Transfer Approaches

There are several strategies for method transfer. The choice depends on the complexity of the method and the experience of the receiving laboratory.[6]

dot

Start Select Method Transfer Approach Comp Comparative Testing Start->Comp Validated Method Coval Covalidation Start->Coval Method Not Yet Validated Reval Partial Revalidation Start->Reval SU Not Available Waiver Transfer Waiver Start->Waiver Simple Method (e.g., pH)

Caption: Decision tree for selecting a method transfer approach.

Comparative Testing: The Common Approach

Comparative testing is the most frequently used method transfer option.[1] It involves both the sending and receiving units analyzing the same set of samples.

The results from both laboratories are compared to pre-defined acceptance criteria.

ParameterAcceptance Criteria for Transfer
Assay Mean Difference ≤ 2.0%
Impurity Mean Difference ≤ 0.1% or a relative difference of ≤ 20%
Precision Comparison (F-test) Calculated F-value < Critical F-value
Accuracy Comparison (t-test) Calculated t-value < Critical t-value
Experimental Protocol for Comparative Method Transfer
  • Protocol Development: The sending and receiving units collaboratively develop and approve a method transfer protocol. This protocol details the scope, materials, experimental design, and acceptance criteria.[6]

  • Sample Selection: The sending unit prepares a set of homogeneous samples of this compound (e.g., 3 batches, with 6 replicates per batch).

  • Analysis:

    • The sending unit analyzes a portion of the samples and sends the remaining samples and the analytical method to the receiving unit.

    • The receiving unit analyzes the samples according to the provided method.

  • Data Evaluation: The results from both laboratories are compiled and statistically evaluated against the acceptance criteria defined in the protocol.

  • Transfer Report: A final report is generated that summarizes the results, deviations (if any), and a concluding statement on the success of the transfer.[2]

dot

cluster_SU Sending Unit (SU) cluster_RU Receiving Unit (RU) SU_Protocol Draft Protocol RU_Protocol Review Protocol SU_Protocol->RU_Protocol Agreement SU_Samples Prepare & Analyze Samples RU_Samples Receive & Analyze Samples SU_Samples->RU_Samples Ship Samples SU_Report Review Report Final Final SU_Report->Final Successful Transfer RU_Protocol->SU_Samples Approved Protocol RU_Report Draft Report RU_Samples->RU_Report Generate Data RU_Report->SU_Report

Caption: Workflow for a comparative analytical method transfer.

References

Safety Operating Guide

Proper Disposal of Ro 14-1761: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ro 14-1761, a third-generation cephalosporin. Adherence to these protocols is critical due to the compound's potential hazards.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste through an approved waste disposal plant.[1] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][3][4]

Key Hazard and Disposal Information

Hazard ClassificationPrecautionary StatementsDisposal Method
Acute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Acute aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.Collect spillage.[1]
Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.[1]Must be disposed of in accordance with local, state, and federal regulations.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic workflow to ensure safety and compliance. This process includes waste identification, proper containment and labeling, and arranging for collection by authorized personnel.

cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Identify Waste This compound solid, solutions, or contaminated materials. B 2. Select Compatible Container Glass or polyethylene with a secure lid. A->B C 3. Label Container 'Hazardous Waste', 'this compound', and other required information. B->C D 4. Store Safely Designated, controlled area. Segregate from incompatible materials. C->D E 5. Arrange for Pickup Contact Environmental Health and Safety (EHS) or a licensed waste disposal contractor. D->E F 6. Professional Disposal Transport to an approved hazardous waste disposal facility. E->F

References

Personal protective equipment for handling Ro 14-1761

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Ro 14-1761. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Hazard Identification and Chemical Properties

This compound is a third-generation cephalosporin with antibacterial activity.[1][2][3][4][5] While its primary application is in research, it is crucial to handle it with care due to its potential hazards.

Primary Hazards:

  • Harmful if swallowed: Acute oral toxicity (Category 4).[6]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (Category 1).[6]

Chemical and Physical PropertiesData
Synonyms Ro-14-1761[7]
Molecular Formula C17H16N8O7S3[1][6]
Molecular Weight 540.55 g/mol [1][6]
Appearance Solid[6]
CAS Number 82502-19-0[1][6]
Storage Conditions Powder: -20°C for 2 years. In DMSO: -80°C for 6 months, 4°C for 2 weeks.[1]
Solubility No data available[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.[6]

  • Eye Protection: Safety goggles with side-shields are required.[6]

  • Hand Protection: Wear protective gloves. For handling hazardous drugs, OSHA recommends wearing two pairs of gloves.[8]

  • Body Protection: An impervious lab coat or disposable gown is necessary. Ensure it has a solid front, long sleeves, and tight-fitting cuffs.[6][8]

  • Respiratory Protection: Use a suitable respirator, especially when handling the powder form to avoid dust and aerosol formation.[6] Work should be conducted in an area with appropriate exhaust ventilation.[6]

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of the compound and ensure safety.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[6]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[6]

  • Wash hands thoroughly after handling.[6]

  • All work with the solid form should be performed in a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.

Storage:

  • Keep the container tightly sealed.[6]

  • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[6]

  • Recommended storage temperatures are -20°C for the powder and -80°C when in a solvent.[6]

Emergency Procedures

In case of accidental exposure or spillage, follow these procedures immediately.

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[6]

  • Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[6]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Spills:

    • Evacuate the area.

    • Wear full personal protective equipment.[6]

    • For solutions, absorb the spill with an inert, non-combustible material like diatomite or universal binders.[6]

    • For powder spills, carefully sweep or scoop up the material, avoiding dust generation.

    • Collect the spilled material and place it in a sealed container for disposal.[6]

    • Decontaminate the spill area and equipment by scrubbing with alcohol.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Dispose of the chemical waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • The container must be disposed of at an approved waste disposal plant.[6]

  • Avoid release to the environment. Collect any spillage.[6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating the necessary safety measures.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal a Don PPE: - Goggles - Double Gloves - Lab Coat - Respirator b Prepare work area: - Chemical Fume Hood - Spill Kit Ready a->b Proceed to c Weighing/Aliquoting (in fume hood) b->c Proceed to d Dissolution (if applicable) c->d Proceed to e Conduct Experiment d->e Proceed to f Decontaminate Work Surfaces & Equipment e->f Proceed to g Dispose of Waste (in approved container) f->g Proceed to h Doff PPE g->h Proceed to i Wash Hands Thoroughly h->i Final Step

Caption: Workflow for safe handling of this compound.

References

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.